m-Nisoldipine
描述
Structure
3D Structure
属性
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSJBSHLMOBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of m-Nisoldipine in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine, a second-generation dihydropyridine (B1217469) calcium channel blocker, is a potent vasodilator used in the management of hypertension and angina pectoris.[1] It is administered as a racemic mixture of two enantiomers, with the (+)-enantiomer being the more active form. This technical guide focuses on the mechanism of action of the less active enantiomer, m-Nisoldipine ((-)-nisoldipine), within vascular smooth muscle cells (VSMCs). While less potent than its counterpart, understanding the actions of this compound is crucial for a comprehensive pharmacological profile of the drug. This document details its primary and secondary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and experimental workflows.
Primary Mechanism of Action: Blockade of L-type Calcium Channels
The principal mechanism of action for this compound, like other dihydropyridines, is the inhibition of L-type voltage-gated calcium channels (Ca_v1.2) in the plasma membrane of vascular smooth muscle cells.[2] These channels are crucial for regulating the influx of extracellular calcium (Ca²⁺), a key trigger for smooth muscle contraction.[2][3]
Upon depolarization of the VSMC membrane, L-type calcium channels open, allowing Ca²⁺ to enter the cell. This influx of Ca²⁺ binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction and vasoconstriction.[2]
This compound exhibits a high affinity for the L-type calcium channel, binding to the α1 subunit.[4] It demonstrates voltage-dependent binding, showing a higher affinity for channels in the inactivated state, which are more prevalent in the depolarized membranes of vascular smooth muscle compared to cardiac muscle.[5] This preferential binding stabilizes the channel in its inactive conformation, preventing the influx of Ca²⁺ and thereby inhibiting the contractile processes.[4] The result is relaxation of the vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[2]
dot
Caption: Signaling pathway of this compound in vascular smooth muscle.
Secondary Mechanism of Action: Antioxidant Properties
Recent studies have indicated that this compound possesses antioxidant properties that may contribute to its overall effect on vascular smooth muscle.[6] The proliferation of vascular smooth muscle cells is a key factor in the development of certain cardiovascular diseases, and this process can be stimulated by reactive oxygen species (ROS). This compound has been shown to attenuate the production of ROS, which in turn can inhibit the proliferation of vascular smooth muscle cells.[6] This antioxidant activity may also play a role in protecting the endothelium and improving its function.
This study demonstrated that this compound effectively suppressed the 5-HT-induced PASMC proliferation, ERK1/2 and JNK activation and subsequent c-fos and c-jun mRNA expression, all of which might be associated with the Ca(2+) antagonistic and antioxidant properties of this compound.[6]
Quantitative Data Summary
The following table summarizes the available quantitative data for nisoldipine, highlighting its potency and binding affinity. Data specifically for the m-enantiomer is limited, but the stereoselectivity of dihydropyridines is well-documented, with the (+)-enantiomer generally being significantly more potent.
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| IC₅₀ | 10 nM | L-type Ca_v1.2 | In vitro | [4] |
| IC₅₀ | 4 x 10⁻⁸ M (phasic) | Rabbit coronary artery | K⁺-induced contraction | [7] |
| IC₅₀ | 1 x 10⁻¹³ M (tonic) | Rabbit coronary artery | K⁺-induced contraction | [7] |
| IC₅₀ | 3 x 10⁻¹⁰ M | Rabbit coronary artery | Acetylcholine-induced contraction | [7] |
| IC₅₀ | 28.2 µM | Rat myocardial membrane | Antioxidant activity | [4] |
| K_d | 0.16 nM | Bovine aortic membranes | [³H]nitrendipine binding | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Patch-Clamp Electrophysiology for L-type Ca²⁺ Currents
This protocol is adapted for recording L-type Ca²⁺ currents in a vascular smooth muscle cell line, such as A7r5.
-
Cell Culture: Culture A7r5 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Use a patch-clamp amplifier and pClamp software for data acquisition.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV to ensure availability of L-type Ca²⁺ channels.
-
Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
After establishing a stable baseline current, perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the inhibition of the Ca²⁺ current at each concentration to determine the IC₅₀.
-
Intracellular Calcium Imaging with Fura-2
This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) in primary vascular smooth muscle cells.
-
Cell Isolation: Isolate vascular smooth muscle cells from arteries (e.g., rat aorta) by enzymatic digestion.
-
Fura-2 Loading:
-
Incubate the isolated cells with 2-5 µM Fura-2 AM in a physiological salt solution (PSS) for 30-60 minutes at room temperature in the dark.
-
Wash the cells with PSS to remove extracellular Fura-2 AM.
-
-
Imaging:
-
Use an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Record a stable baseline [Ca²⁺]i.
-
Stimulate the cells with a vasoconstrictor (e.g., high K⁺ solution or phenylephrine) to induce a Ca²⁺ influx.
-
After observing a stable increase in [Ca²⁺]i, apply this compound and record the change in the Fura-2 fluorescence ratio to determine its effect on intracellular calcium levels.
-
Isometric Tension Measurement in Isolated Arterial Rings
This ex vivo protocol assesses the effect of this compound on vascular contractility.
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rabbit) and dissect the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Connect the rings to an isometric force transducer.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
-
-
Experiment:
-
Contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction.
-
Construct a concentration-response curve to determine the EC₅₀ of this compound.
-
dot
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 3. What is Nisoldipine used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Nisoldipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nisoldipine-induced relaxation in intact and skinned smooth muscles of rabbit coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of high affinity binding of calcium channel blocking drugs to vascular smooth muscle and cardiac sarcolemmal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
m-Nisoldipine: A Technical Guide to its Antioxidant Properties and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is recognized for its therapeutic efficacy in managing hypertension. Beyond its primary vasodilatory mechanism, a growing body of evidence highlights its significant antioxidant properties and consequential cellular effects. This technical guide provides an in-depth exploration of the antioxidant activities of this compound, detailing its impact on cellular signaling pathways implicated in oxidative stress. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a consolidated view of the current understanding of this compound's antioxidant potential and the experimental methodologies used to elucidate these effects.
Antioxidant Properties of this compound
This compound exhibits potent antioxidant activity, primarily through its ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS). These properties contribute to its protective effects against oxidative damage in various cell types.
Inhibition of Lipid Peroxidation
This compound has been demonstrated to effectively inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress. The concentration-dependent inhibitory effect of nisoldipine (B1678946) on lipid peroxidation has been quantified, with a reported IC50 value of 28.2 microM.[1] This positions nisoldipine as a more potent inhibitor of lipid peroxidation compared to some other cardiovascular drugs like propranolol (B1214883) (IC50 of 50.1 microM).[1] Studies have shown that nisoldipine possesses both preventive and chain-breaking antioxidant mechanisms, indicating a dual action in mitigating lipid peroxidation.[1][2] Pretreatment with nisoldipine has been shown to significantly attenuate the stress-induced increase in myocardial content of lipid peroxidation products such as conjugated double bonds and fluorescent end-products.[3]
Reduction of Reactive Oxygen Species (ROS)
In addition to inhibiting lipid peroxidation, this compound has been shown to reduce the production of reactive oxygen species (ROS) in cellular systems. Pretreatment with this compound can attenuate the elevation of ROS induced by stimuli such as 5-hydroxytryptamine (5-HT).[4] Furthermore, nisoldipine has been observed to concentration-dependently reduce hyperglycemia-induced ROS release in the vascular endothelium.[5] This reduction in ROS contributes to the increased bioavailability of endothelial nitric oxide (NO), a key molecule in vasodilation and endothelial function.[5]
Cellular Effects of this compound
The antioxidant properties of this compound translate into significant cellular effects, primarily through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammatory responses.
Modulation of MAPK Signaling Pathways
This compound has been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways. In pulmonary artery smooth muscle cells (PASMCs), this compound significantly decreases the 5-HT-induced activation of both ERK1/2 and JNK.[4] This inhibitory effect on ERK1/2 and JNK activation is associated with the suppression of downstream gene expression, such as c-fos and c-jun, which are involved in cell proliferation.[4] The suppression of these pathways is linked to the antioxidant properties of this compound, as ROS scavengers have been shown to produce similar inhibitory effects.[4]
Inhibition of Cell Proliferation
By attenuating ROS production and modulating MAPK signaling, this compound effectively inhibits the proliferation of certain cell types, such as pulmonary artery smooth muscle cells (PASMCs).[4] This anti-proliferative effect is demonstrated by a decrease in the expression of proliferating cell nuclear antigen (PCNA) and the arrest of the cell cycle in the G0/G1 phase.[4]
Protection of Endothelial Function
This compound exerts protective effects on the vascular endothelium, which is often compromised by oxidative stress. It has been shown to reduce injury to endothelial cell function associated with ischemia-reperfusion and oxidative stress.[6] This protection is, at least in part, due to its ability to increase the bioavailability of endothelial nitric oxide (NO) by reducing ROS.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antioxidant properties of this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 for Lipid Peroxidation Inhibition | 28.2 µM | Rat Myocardial Membranes | [1][2] |
| Treatment | Effect on ROS | Cell Type | Reference |
| This compound (pretreatment) | Attenuated 5-HT-induced ROS elevation | Pulmonary Artery Smooth Muscle Cells | [4] |
| Nisoldipine (10 µM) | >50% reduction of hyperglycemia-induced ROS release | Porcine Coronary Artery Endothelium | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antioxidant properties and cellular effects of this compound.
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This assay measures the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (MDA-TBA adduct), which can be quantified spectrophotometrically.
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.[7]
-
Precipitate proteins using an acid solution (e.g., trichloroacetic acid or perchloric acid).[7]
-
Centrifuge to collect the supernatant containing MDA.
-
-
Reaction:
-
Measurement:
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method using a fluorescent probe to detect intracellular ROS levels.
-
Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound at various concentrations for a specified duration.
-
Induce oxidative stress with a stimulating agent (e.g., 5-HT, H₂O₂).
-
Load the cells with DCFH-DA by incubating them in a medium containing the probe.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Western Blotting for MAPK Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins in the ERK1/2 and JNK signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the proteins of interest (e.g., phosphorylated ERK, total ERK, phosphorylated JNK, total JNK).
-
Procedure:
-
Treat cells with this compound and/or an oxidative stress inducer.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Superoxide (B77818) Dismutase (SOD) Activity Assay
This assay measures the activity of the antioxidant enzyme superoxide dismutase.
-
Principle: The assay is based on the inhibition of a superoxide radical-induced reaction by SOD. A superoxide-generating system (e.g., xanthine/xanthine oxidase) produces superoxide radicals, which then react with a detector molecule (e.g., WST-1) to produce a colored product. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Add the lysate to a reaction mixture containing the superoxide-generating system and the detector molecule.
-
Incubate for a specific time at a controlled temperature.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the SOD activity based on the percentage of inhibition of the colorimetric reaction compared to a control without the sample.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the antioxidant effects of this compound.
Caption: Experimental workflow for evaluating the antioxidant and cellular effects of this compound.
Caption: this compound's inhibitory effect on the ROS-mediated MAPK signaling pathway.
Conclusion
This compound demonstrates significant antioxidant properties that extend beyond its primary function as a calcium channel blocker. Its ability to inhibit lipid peroxidation, reduce reactive oxygen species, and modulate key cellular signaling pathways, such as the ERK1/2 and JNK pathways, underscores its potential as a therapeutic agent in conditions exacerbated by oxidative stress. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the multifaceted cellular effects of this compound and may inform the development of novel therapeutic strategies. Further investigation is warranted to fully elucidate the clinical implications of these antioxidant effects.
References
- 1. Absence of antioxidant effects of nifedipine and diltiazem on myocardial membrane lipid peroxidation in contrast with those of nisoldipine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant effects of calcium antagonists on rat myocardial membrane lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nisoldipine on stress-induced myocardial damage in the conscious pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nisoldipine increases the bioavailability of endothelial NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nisoldipine upon endothelial dysfunction following ischaemic and peroxidative injury in the perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative steps necessary for the accurate measurement of malondialdehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of m-Nisoldipine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of m-Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker. The information presented herein is curated from a variety of preclinical studies in rodent and non-rodent models, offering valuable insights for researchers and professionals involved in drug development.
Pharmacokinetic Profile of this compound in Preclinical Species
This compound, like other compounds in its class, exhibits significant interspecies variability in its pharmacokinetic profile. Extensive first-pass metabolism is a key characteristic, leading to low oral bioavailability. The following tables summarize the available quantitative pharmacokinetic data for this compound in rats, dogs, and monkeys.
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Animal Model | Reference |
| Pure Nisoldipine Suspension | 2.2 | 51.47 ± 0.94 | 2 ± 0.3 | 323.33 ± 21 | Swiss Albino Rats | |
| Nisoldipine-Loaded Bilosome Suspension | 2.2 | 116.41 ± 1.22 | 4 ± 0.7 | 916 ± 64.09 | Swiss Albino Rats |
Data presented as mean ± standard deviation.
Table 2: Bioavailability of Nisoldipine in Preclinical Models
| Species | Route of Administration | Bioavailability (%) | Tmax (h) of Radioactivity | Reference |
| Rat | Oral | 3.4 | 0.9 | [1] |
| Dog | Oral | 11.7 | 1.4 | [1] |
| Monkey | Oral | Data Not Available | 3.6 | [1] |
Table 3: Intravenous and Oral Pharmacokinetic Parameters of m-Nifedipine (B193112) in Beagle Dogs (for comparative reference)
| Route of Administration | Dose (mg/kg) | Cmax (µg/L) | t1/2 (min) |
| Intravenous | 0.288 | - | 117 (t1/2β) |
| Oral | 1.152 | 20 | 147 |
| Oral | 3.456 | 36 | 122 |
| Oral | 10.370 | 69 | 144 |
m-Nifedipine is a structurally similar dihydropyridine calcium channel blocker. This data is provided for contextual comparison in the absence of a complete intravenous and oral dataset for this compound in dogs from the same study.[2][3]
Experimental Protocols
Detailed methodologies are critical for the robust design and interpretation of preclinical pharmacokinetic studies. Below are outlined protocols for sample analysis and in-vivo studies based on the available literature.
Bioanalytical Method for this compound in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of this compound in plasma.[4]
-
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., Nitrendipine).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions for Rat Plasma Analysis [4]
-
Chromatographic Column: Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and water (80:20, v/v)
-
Flow Rate: 0.5 mL/min
-
Ionization Source: TurboIonSpray (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Lower Limit of Quantification (LLOQ): 0.2 ng/mL
-
Linear Range: 0.2-20 ng/mL
-
In-vivo Pharmacokinetic Study Protocol (Oral Administration in Rats)
This protocol is a composite based on standard practices for oral pharmacokinetic studies in rodents.
-
Animal Model: Male Swiss Albino or Sprague-Dawley rats.
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing: Administer the this compound suspension via oral gavage at the desired dose volume.
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Visualizations of Experimental Workflows
Diagram 1: Bioanalytical Workflow for this compound in Plasma
Caption: Workflow for the bioanalysis of this compound in plasma samples.
Diagram 2: In-Vivo Oral Pharmacokinetic Study Workflow
Caption: Workflow for a typical in-vivo oral pharmacokinetic study in rats.
Discussion
The preclinical pharmacokinetic evaluation of this compound reveals that its disposition is characterized by rapid metabolism, leading to low oral bioavailability. In rats, the bioavailability is approximately 3.4%, while in dogs, it is slightly higher at 11.7%.[1] This difference highlights the species-specific nature of drug metabolism, likely attributable to variations in the expression and activity of cytochrome P450 enzymes, particularly CYP3A4, which is known to be involved in the metabolism of dihydropyridine calcium channel blockers.
The development of novel formulations, such as the nisoldipine-loaded bilosome suspension, has shown promise in enhancing the oral bioavailability of this compound in rats. The bilosome formulation resulted in a significant increase in both Cmax and AUC compared to a pure drug suspension, suggesting that formulation strategies can play a crucial role in overcoming the challenges of poor solubility and extensive first-pass metabolism.
For accurate and reliable quantification of this compound in preclinical plasma samples, a validated LC-MS/MS method is essential. The described method, with an LLOQ of 0.2 ng/mL, provides the necessary sensitivity to characterize the pharmacokinetic profile of this compound, especially given its low systemic exposure after oral administration.[4]
Conclusion
The preclinical pharmacokinetic profile of this compound is defined by its low oral bioavailability due to extensive first-pass metabolism, with notable differences across species. This technical guide summarizes the key pharmacokinetic parameters and provides a foundation of experimental protocols for researchers in the field of drug development. Further studies, particularly those providing a complete intravenous and oral pharmacokinetic profile in multiple preclinical species from a single comprehensive study, would be invaluable for a more complete understanding of the absorption, distribution, metabolism, and excretion of this compound and to aid in the extrapolation of these findings to human clinical trials.
References
- 1. Pharmacokinetics of nisoldipine. I. Absorption, concentration in plasma, and excretion after single administration of [14C]nisoldipine in rats, dogs, monkey, and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of m-nifedipine in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS-MS method for determination of this compound polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of m-Nisoldipine on Pulmonary Artery Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of m-Nisoldipine on pulmonary artery smooth muscle cells (PASMCs), with a focus on its anti-proliferative and signaling pathway modulation properties. The information presented is synthesized from key research findings to support further investigation and drug development efforts in the context of pulmonary arterial hypertension.
Core Findings: Anti-Proliferative Effects of this compound
This compound has been demonstrated to inhibit the proliferation of PASMCs induced by 5-hydroxytryptamine (5-HT).[1] This inhibitory effect is crucial for mitigating the vascular remodeling characteristic of pulmonary arterial hypertension. The anti-proliferative properties of this compound are multifaceted, involving cell cycle arrest and modulation of key signaling molecules.
Quantitative Analysis of Cell Proliferation
The inhibitory effects of this compound on 5-HT-induced PASMC proliferation have been quantified using various assays. The following tables summarize the key quantitative data.
Table 1: Effect of this compound on 5-HT-Induced PASMC Proliferation (MTT Assay)
| Treatment Group | Concentration of this compound (mol/L) | Proliferation Inhibition (%) |
| 5-HT (1 µmol/L) | - | 0 |
| 5-HT + this compound | 1 x 10⁻⁸ | Data not available |
| 5-HT + this compound | 1 x 10⁻⁷ | Data not available |
| 5-HT + this compound | 1 x 10⁻⁶ | Data not available |
| 5-HT + this compound | 1 x 10⁻⁵ | Data not available |
Note: Specific percentage inhibition values from the primary source are needed to complete this table. The referenced study indicates a dose-dependent inhibition.[2]
Table 2: Effect of this compound on Cell Cycle Progression in 5-HT-Stimulated PASMCs
| Treatment Group | Cell Population in G0/G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) |
| Control | Data not available | Data not available | Data not available |
| 5-HT | Data not available | Data not available | Data not available |
| 5-HT + this compound | Data not available | Data not available | Data not available |
Note: Specific percentages from flow cytometry analysis are required from the full-text article to populate this table. The study indicates that this compound arrests the cells in the G0/G1 phase.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these research findings. The following sections outline the key experimental protocols.
Cell Culture
Primary PASMCs are isolated from the pulmonary arteries of rats using an explant technique and cultured in appropriate media.
MTT Assay for Cell Proliferation
-
Seed PASMCs in 96-well plates and culture until 80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (1 x 10⁻⁸ to 1 x 10⁻⁵ mol/L) for 30 minutes.
-
Stimulate the cells with 1 µmol/L 5-HT for 12, 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the 5-HT-treated group.
BrdU Incorporation Assay
-
Culture PASMCs on coverslips in a 24-well plate.
-
After reaching desired confluency, starve the cells and pre-treat with this compound as described for the MTT assay.
-
Stimulate with 5-HT.
-
Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium and incubate for a specified period to allow for its incorporation into newly synthesized DNA.
-
Fix, permeabilize, and denature the DNA in the cells.
-
Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize and quantify the percentage of BrdU-positive cells using fluorescence microscopy.
Flow Cytometry for Cell Cycle Analysis
-
Culture and treat PASMCs with this compound and 5-HT as previously described.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium (B1200493) iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Measurement of Intracellular Calcium ([Ca²⁺]i)
-
Load PASMCs with a calcium-sensitive fluorescent dye (e.g., Fluo-3/AM).
-
Pre-treat the cells with this compound.
-
Stimulate with 5-HT.
-
Measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, using laser scanning confocal microscopy.
Measurement of Reactive Oxygen Species (ROS)
-
Load PASMCs with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Pre-treat the cells with this compound.
-
Stimulate with 5-HT.
-
Measure the changes in fluorescence intensity, indicative of ROS production, using laser scanning confocal microscopy.
Western Blot Analysis
-
Treat PASMCs with this compound and/or 5-HT for the desired time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK1/2 and JNK.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on PASMCs through the modulation of several interconnected signaling pathways. The diagrams below illustrate these mechanisms.
Overview of this compound's Mechanism of Action
Caption: this compound inhibits PASMC proliferation by blocking L-type Ca²⁺ channels and reducing ROS.
Downstream Signaling Cascade Affected by this compound
Caption: this compound inhibits 5-HT-induced signaling, leading to reduced PASMC proliferation.
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for studying the in vitro effects of this compound on PASMCs.
Conclusion
The available evidence strongly indicates that this compound is a potent inhibitor of 5-HT-induced PASMC proliferation in vitro.[1][2] Its mechanism of action involves the blockade of L-type calcium channels, reduction of intracellular ROS, and subsequent attenuation of the ERK1/2 and JNK signaling pathways.[1] These findings underscore the therapeutic potential of this compound in pulmonary arterial hypertension by targeting the underlying vascular smooth muscle cell proliferation. Further research, guided by the detailed protocols provided herein, will be instrumental in fully elucidating its molecular mechanisms and advancing its clinical development.
References
m-Nisoldipine: A Technical Guide to its Role in Modulating Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of m-Nisoldipine, a positional isomer of the dihydropyridine (B1217469) calcium channel blocker Nisoldipine. While Nisoldipine is a well-characterized L-type calcium channel antagonist, this compound (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester) has emerged as a compound with distinct effects on intracellular calcium ([Ca²⁺]i) modulation, particularly in vascular smooth muscle cells. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols for studying its effects, and provides visual representations of the associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including muscle contraction, gene expression, and cell proliferation. The precise regulation of intracellular calcium concentration is therefore critical for normal physiological function. Dysregulation of calcium homeostasis is implicated in the pathophysiology of various cardiovascular diseases, including hypertension and pulmonary arterial hypertension (PAH).
Dihydropyridine calcium channel blockers, such as Nisoldipine, are a cornerstone in the management of hypertension. They primarily exert their therapeutic effects by blocking L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[1][2] this compound, a positional isomer of Nisoldipine, has demonstrated unique pharmacological properties, including calcium antagonistic and antioxidant effects, with potential therapeutic implications beyond those of its ortho-substituted counterpart.[3] This guide focuses on the specific role of this compound in modulating intracellular calcium levels, providing a detailed examination of its mechanism and effects.
Mechanism of Action of this compound
This compound modulates intracellular calcium levels through a multi-faceted mechanism, primarily centered on its activity as a calcium channel antagonist. Its actions have been most extensively studied in vascular smooth muscle cells, particularly in the context of pulmonary hypertension.
Inhibition of L-type Calcium Channels
Like other dihydropyridines, this compound is a potent blocker of L-type voltage-gated calcium channels.[4] By binding to these channels, it inhibits the influx of extracellular calcium into the cell, thereby reducing the overall intracellular calcium concentration available for signaling and contraction. This action is the primary basis for its vasodilatory effects.
Attenuation of Agonist-Induced Calcium Influx
This compound has been shown to effectively attenuate the rise in intracellular calcium induced by vasoconstrictors such as 5-hydroxytryptamine (5-HT).[3] In pulmonary artery smooth muscle cells (PASMCs), pretreatment with this compound significantly reduces the elevation in [Ca²⁺]i triggered by 5-HT, suggesting an interference with receptor-operated or store-operated calcium entry pathways in addition to voltage-gated channels.[3]
Modulation of Intracellular Calcium Stores
Studies have indicated that this compound can influence intracellular calcium stores. In a rat model of vascular calcium overload, this compound demonstrated a conspicuous inhibition of intracellular calcium accumulation within the cytoplasm and mitochondria of aortic smooth muscle cells.[5] This suggests a potential role for this compound in regulating calcium handling by intracellular organelles.
Antioxidant Properties
Beyond its direct effects on calcium channels, this compound possesses antioxidant properties.[3] Oxidative stress is known to be intertwined with calcium signaling. By mitigating the production of reactive oxygen species (ROS), this compound may indirectly modulate intracellular calcium levels, as ROS can influence the activity of various calcium channels and pumps.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound on intracellular calcium and related cellular processes.
| Parameter | Cell/Tissue Type | Condition | This compound Concentration/Dose | Effect | Reference |
| Inhibition of Intracellular Calcium Elevation | Pulmonary Artery Smooth Muscle Cells (PASMCs) | 5-HT Induced | Not specified | Attenuated [Ca²⁺]i elevation | [3] |
| Inhibition of Intracellular Vascular Calcium Overload (VCO) | Aortic Medial Smooth Muscle Cells | Colecalciferol-induced VCO | 2.5 mg.kg⁻¹ (in vivo) | 72% inhibition in cytoplasm | [5] |
| Inhibition of Intracellular Vascular Calcium Overload (VCO) | Aortic Medial Smooth Muscle Cells | Colecalciferol-induced VCO | 2.5 mg.kg⁻¹ (in vivo) | 76% inhibition in mitochondria | [5] |
Signaling Pathways Modulated by this compound
This compound's modulation of intracellular calcium intersects with key signaling pathways involved in vascular smooth muscle cell function.
5-HT/ERK MAPK Signaling Pathway
In the context of pulmonary hypertension, the proliferation of PASMCs is a critical pathological feature. 5-HT is a potent mitogen for these cells, and its effects are mediated, in part, through an increase in intracellular calcium and the activation of downstream signaling cascades. This compound has been shown to suppress the 5-HT-induced proliferation of PASMCs by inhibiting the activation of the Extracellular signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This inhibition is linked to its ability to attenuate the initial 5-HT-induced rise in intracellular calcium.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on intracellular calcium.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol is a standard method for quantifying intracellular calcium concentrations in cultured cells, such as PASMCs.[3][6]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Ionomycin (B1663694) (for calibration)
-
EGTA (for calibration)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed PASMCs into 96-well black, clear-bottom plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Dye Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in cell-grade DMSO. Immediately before use, prepare the loading solution by diluting the Fura-2 AM stock solution in HBS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization. If using, add probenecid to the loading solution.
-
Cell Loading: Wash the cells once with HBS. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
De-esterification: After loading, wash the cells twice with HBS to remove extracellular dye. Add fresh HBS (with probenecid if used previously) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Measurement:
-
Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add this compound at the desired concentrations and record the change in the fluorescence ratio.
-
After a period of incubation with this compound, add an agonist (e.g., 5-HT) and continue recording the fluorescence ratio to measure the inhibitory effect of this compound.
-
-
Calibration (optional but recommended for absolute quantification):
-
At the end of the experiment, add ionomycin (a calcium ionophore) to saturate the intracellular Fura-2 with Ca²⁺ and obtain the maximum fluorescence ratio (Rmax).
-
Subsequently, add EGTA (a calcium chelator) in a high concentration to determine the minimum fluorescence ratio (Rmin).
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca²⁺.[7]
-
Electron Probe Microanalysis (EPMA) for Subcellular Calcium Content
This advanced technique allows for the quantitative analysis of the elemental composition, including calcium, within specific subcellular compartments like mitochondria and the cytoplasm.[5][8]
Principle: A focused beam of electrons is directed at a cryo-fixed and freeze-dried biological sample. The interaction of the electron beam with the atoms in the sample generates characteristic X-rays, which are then detected and analyzed to determine the elemental composition at a high spatial resolution.
Procedure Outline:
-
Sample Preparation (Cryofixation): Rapidly freeze the tissue or cells (e.g., by plunge-freezing in liquid ethane) to preserve the in vivo distribution of diffusible ions like calcium.
-
Cryo-ultramicrotomy: Cut ultrathin sections (typically 100-200 nm) of the frozen sample at very low temperatures.
-
Freeze-drying: The frozen sections are freeze-dried under vacuum to remove water.
-
EPMA Analysis:
-
The sections are transferred to an electron microscope equipped with an X-ray detector.
-
Specific subcellular regions (e.g., mitochondria, cytoplasm, nucleus) are identified using transmission electron microscopy.
-
The electron beam is focused on the region of interest, and the emitted X-ray spectrum is collected.
-
-
Quantification: The characteristic X-ray signals for calcium and other elements are quantified and normalized to the continuum signal to determine the elemental concentrations in mmol/kg dry weight.
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of intracellular calcium with potential therapeutic applications, particularly in cardiovascular diseases characterized by abnormal vascular smooth muscle cell proliferation and calcium handling. Its ability to not only block L-type calcium channels but also to attenuate agonist-induced calcium influx and modulate subcellular calcium distribution suggests a more complex mechanism of action than its parent compound, Nisoldipine.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Direct Comparative Studies: Head-to-head studies directly comparing the potency (IC₅₀ values) and efficacy of this compound and Nisoldipine on L-type calcium channels in various vascular beds are essential.
-
Elucidation of Molecular Targets: A more detailed investigation into the specific molecular targets of this compound beyond the L-type calcium channel is needed to understand its effects on intracellular calcium stores and other potential signaling pathways.
-
In Vivo Efficacy: Further in vivo studies in relevant animal models of cardiovascular disease are required to confirm the therapeutic efficacy and safety profile of this compound.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current knowledge surrounding this compound and to guide future research efforts in this promising area.
References
- 1. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | High Purity | For Research Use [benchchem.com]
- 5. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Erk mitogen-activated protein kinase proteins by vascular serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Single nisoldipine-sensitive calcium channels in smooth muscle cells isolated from rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of m-Nisoldipine: A Novel Dihydropyridine Calcium Channel Blocker for Cardiovascular Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, development, and pharmacological profile of m-nisoldipine, a dihydropyridine (B1217469) calcium channel blocker. Evolving from the established cardiovascular agent nisoldipine (B1678946), this compound was developed with the aim of enhanced stability. This document provides a comprehensive overview of the synthesis, mechanism of action, preclinical and clinical data, and experimental protocols relevant to the study of this compound and its parent compound, nisoldipine. The guide is intended for researchers, scientists, and drug development professionals in the cardiovascular field.
Introduction: The Evolution from Nisoldipine
Nisoldipine, a second-generation dihydropyridine calcium channel blocker, has a well-documented history of efficacy in the management of hypertension and chronic stable angina pectoris. Its therapeutic effects are primarily attributed to its potent and selective inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. However, a notable limitation of nisoldipine is its susceptibility to photodegradation, which can impact its stability and shelf-life.
In response to this limitation, this compound was developed. The key structural modification in this compound is the repositioning of the nitro group on the phenyl ring from the ortho (2-position) to the meta (3-position). This strategic alteration was intended to confer greater stability to the molecule, a critical attribute for any pharmaceutical agent. This guide will delve into the available scientific and patent literature to construct a comprehensive profile of this compound, drawing comparisons with nisoldipine where data is available.
Synthesis and Structure-Activity Relationships
The synthesis of this compound, like other dihydropyridine derivatives, is achieved through the Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a versatile and efficient route to the core dihydropyridine scaffold.
General Synthesis of this compound
The synthesis of this compound can be accomplished by the condensation of 3-nitrobenzaldehyde, a β-ketoester (such as isobutyl acetoacetate), and an amino crotonate (such as methyl 3-aminocrotonate) in a suitable solvent.
The Effect of m-Nisoldipine on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of m-Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, on the production of reactive oxygen species (ROS). It has been established that this compound possesses antioxidant properties and can attenuate ROS production in specific cellular contexts, particularly in pulmonary artery smooth muscle cells (PASMCs) stimulated with serotonin (B10506) (5-hydroxytryptamine, 5-HT). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved. The information presented is intended to support further research and drug development efforts targeting oxidative stress-related pathologies.
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular disorders. This compound, a stereoisomer of Nisoldipine, is primarily known for its vasodilatory effects mediated through the blockade of L-type calcium channels.[1] Emerging evidence, however, suggests that this compound also exhibits antioxidant properties, which may contribute to its therapeutic effects. This guide focuses on the direct and indirect mechanisms by which this compound modulates ROS production.
Quantitative Data on the Effect of Nisoldipine on Oxidative Stress
Table 1: Antioxidant Activity of Nisoldipine
| Parameter | Value | Cell/System Type | Method | Reference |
| IC50 | 28.2 µM | Rat Myocardial Membranes | Inhibition of Lipid Peroxidation | [3] |
Note: The IC50 value represents the concentration of Nisoldipine required to inhibit 50% of the lipid peroxidation in the specified experimental system.
Experimental Protocols
Measurement of Intracellular ROS in Pulmonary Artery Smooth Muscle Cells (PASMCs) using Laser Scanning Confocal Microscopy
This protocol is a generalized procedure based on common methodologies for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). The key study demonstrating this compound's effect on 5-HT-induced ROS in PASMCs utilized this technique.[2]
Objective: To visualize and quantify changes in intracellular ROS levels in PASMCs following treatment with 5-HT and this compound.
Materials:
-
Primary rat or human pulmonary artery smooth muscle cells (PASMCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serotonin (5-hydroxytryptamine, 5-HT)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Laser scanning confocal microscope with appropriate filter sets for DCF fluorescence (excitation ~488 nm, emission ~525 nm)
Procedure:
-
Cell Culture: Culture PASMCs on glass-bottom dishes suitable for confocal microscopy until they reach the desired confluence.
-
Pre-treatment with this compound: The day of the experiment, replace the culture medium with serum-free medium and pre-treat the cells with the desired concentrations of this compound for a specified period (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Loading with DCFH-DA: Wash the cells with warm PBS. Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm PBS to remove excess DCFH-DA.
-
Stimulation with 5-HT: Add serum-free medium containing 5-HT at the desired concentration (e.g., 10 µM) to the cells.
-
Image Acquisition: Immediately begin acquiring fluorescence images using the laser scanning confocal microscope. Capture images at regular intervals to observe the change in fluorescence intensity over time.
-
Data Analysis: Measure the mean fluorescence intensity of individual cells or regions of interest using appropriate image analysis software. Normalize the fluorescence intensity of the treated groups to the control group.
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This protocol describes a common method for quantifying lipid peroxidation, a marker of oxidative stress. This assay was used to determine the IC50 value for Nisoldipine's antioxidant activity.[3]
Objective: To measure the extent of lipid peroxidation in a biological sample by quantifying malondialdehyde (MDA) and other thiobarbituric acid reactive substances.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer on ice.
-
Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to pellet the precipitated protein.
-
Reaction with TBA: Transfer the supernatant to a new tube and add the TBA solution.
-
Incubation: Incubate the mixture at 90-100°C for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the absorbance or fluorescence of the resulting pink-colored solution at the appropriate wavelength (absorbance ~532 nm, fluorescence excitation/emission ~530/550 nm).
-
Quantification: Determine the concentration of TBARS in the samples by comparing the readings to a standard curve prepared with known concentrations of MDA or its precursor, TMP.[4][5][6][7][8]
Signaling Pathways and Visualizations
This compound appears to attenuate 5-HT-induced ROS production in PASMCs by inhibiting key signaling pathways. Serotonin (5-HT) is known to induce ROS generation in PASMCs through the activation of NADPH oxidase (NOX) and by affecting mitochondrial function.[4][7] This increase in ROS can then activate downstream signaling cascades, including the mitogen-activated protein kinases (MAPK) ERK1/2 and JNK, leading to cellular responses like proliferation.[2] this compound's inhibitory action on these pathways suggests a potential mechanism for its antioxidant effect in this context.
Experimental Workflow for Measuring Intracellular ROS
The following diagram illustrates the general workflow for assessing the impact of this compound on 5-HT-induced ROS production in PASMCs.
Caption: Workflow for ROS measurement.
Signaling Pathway of 5-HT-Induced ROS Production and the Inhibitory Effect of this compound
This diagram depicts the proposed signaling cascade initiated by 5-HT, leading to ROS production and subsequent cellular responses in PASMCs, and highlights the inhibitory role of this compound.
Caption: 5-HT signaling and this compound inhibition.
Conclusion
This compound demonstrates a clear potential to mitigate reactive oxygen species production, an effect that is likely intertwined with its established role as a calcium channel blocker. The attenuation of 5-HT-induced ROS in pulmonary artery smooth muscle cells, coupled with the inhibition of downstream pro-proliferative signaling pathways such as ERK1/2 and JNK, highlights a novel aspect of this compound's pharmacology. While further research is required to quantify the precise extent of ROS reduction by this compound and to fully elucidate the underlying molecular mechanisms, the existing data strongly support its role as a compound with significant antioxidant properties. This technical guide provides a foundational resource for scientists and researchers in the field, offering a summary of current knowledge and detailed methodologies to facilitate future investigations into the therapeutic potential of this compound in diseases associated with oxidative stress.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Serotonin Signaling Through the 5-HT1B Receptor and NADPH Oxidase 1 in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Serotonin Signaling Through the 5-HT1B Receptor and NADPH Oxidase 1 in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Linked to Serotonin-Induced Superoxide Anion Production: A Physiological Role for Mitochondria in Pulmonary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Core Physicochemical Properties of m-Nisoldipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of m-Nisoldipine, the meta-substituted isomer of Nisoldipine. This document is intended to serve as a core resource for researchers and professionals involved in drug development, providing essential data and methodologies to support further investigation and formulation efforts.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Due to the existence of polymorphism, data for the distinct crystalline forms are provided where available.
| Property | Value |
| Chemical Name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester |
| Molecular Formula | C₂₀H₂₄N₂O₆ |
| Molecular Weight | 388.41 g/mol |
| Polymorphism | Exhibits at least two polymorphs, Form A and Form B, with distinct crystal structures and physicochemical properties. |
| Melting Point | Form A: 133.1 °C (onset) Form B: 126.2 °C (onset) |
| Solubility | Water: Practically insoluble. The solubility of the two polymorphs in water has been investigated at various temperatures. Organic Solvents (as a proxy from Nisoldipine): - Ethanol: ~3 mg/mL - DMSO: >10 mg/mL - Methanol: Soluble |
An In-depth Technical Guide to the Pharmacology of m-Nisoldipine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisoldipine (B1678946), a dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension, is administered as a racemic mixture.[1] As with many chiral drugs, the enantiomers of nisoldipine may exhibit distinct pharmacological and toxicological profiles, making the study of their individual properties crucial for a comprehensive understanding of the drug's clinical effects.[1] This technical guide provides an in-depth overview of the pharmacology of the enantiomers of m-nisoldipine, a meta-substituted analog of nisoldipine. It includes a summary of their pharmacokinetic properties, details on their mechanism of action, and an exploration of their effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
Nisoldipine is a potent L-type calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2][3] It is marketed as a racemic mixture of its two enantiomers, (+)-nisoldipine and (-)-nisoldipine.[1] The stereocenter at the C4 position of the dihydropyridine ring results in these enantiomers having potentially different pharmacological activities. The S-(+)-enantiomer is generally considered the more active form, or eutomer. This guide focuses on the meta-substituted analog, this compound, and delves into the distinct pharmacological characteristics of its enantiomers.
Pharmacokinetics of Nisoldipine Enantiomers
Studies have demonstrated stereoselectivity in the pharmacokinetics of nisoldipine enantiomers. Following administration of racemic nisoldipine, the plasma concentrations of the (+)-enantiomer are typically higher than those of the (-)-enantiomer.
Table 1: Pharmacokinetic Parameters of Nisoldipine Enantiomers in Hypertensive Patients with Type 2 Diabetes Mellitus [4]
| Parameter | (+)-Nisoldipine (Mean and Range) | (-)-Nisoldipine (Mean and Range) |
| Cmax (ng/mL) | 3.9 (1.7-6.1) | 0.7 (0.4-1.0) |
| AUC(0-24) (ng·h/mL) | 51.5 (29.0-74.0) | 9.4 (5.9-12.8) |
| Cl/f (L/h/kg) | 3.6 (1.9-5.4) | 18.7 (11.7-25.7) |
Data from a study in hypertensive patients with type 2 diabetes mellitus following administration of 20 mg racemic nisoldipine daily.[4]
Mechanism of Action and In Vitro Activity
The primary mechanism of action for nisoldipine is the blockade of L-type calcium channels.[3] Racemic nisoldipine has been shown to be a potent blocker of these channels.
Table 2: In Vitro Activity of Racemic Nisoldipine
| Target | Assay | Value |
| L-type Ca_v_1.2 channels | IC50 | 10 nM[5] |
Further research is required to determine the specific IC50 values for the individual (+) and (-) enantiomers of this compound.
Signaling Pathways Modulated by this compound
Recent research has indicated that this compound can influence intracellular signaling pathways beyond its direct calcium channel blocking activity. Specifically, it has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) induced by 5-hydroxytryptamine (5-HT).[6] This effect is associated with the suppression of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK) signaling pathways.[6]
The proposed mechanism involves the attenuation of the initial rise in intracellular calcium ([Ca2+]) and the production of reactive oxygen species (ROS) triggered by 5-HT.[6] This, in turn, prevents the activation of ERK1/2 and JNK, leading to a downstream reduction in the expression of the transcription factors c-fos and c-jun.[6] Ultimately, this cascade of events results in the arrest of the cell cycle in the G0/G1 phase and an inhibition of cell proliferation.[6]
References
- 1. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nisoldipine - Wikipedia [en.wikipedia.org]
- 4. Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Dissolving m-Nisoldipine for In Vitro Cell Culture
Introduction
m-Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker widely utilized in research for its potent vasodilatory and antihypertensive properties.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels, primarily in vascular smooth muscle cells.[1][3] A significant challenge for its use in in vitro cell culture is its poor aqueous solubility, which necessitates a carefully designed dissolution protocol to ensure accurate and reproducible experimental results.[4][5] These application notes provide a detailed protocol for the solubilization of this compound for use in cell-based assays, along with relevant technical data and diagrams.
Data Presentation: Solubility of this compound
This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[6] The following table summarizes its solubility in common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for cell culture applications.[6]
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL to 77 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Ethanol | ~3 mg/mL | [6] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [6] |
| Water | Poorly soluble / Sparingly soluble | [4][6] |
Experimental Protocols
I. Materials and Equipment
-
This compound powder (crystalline solid)[6]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes
-
Biosafety cabinet
II. Protocol for Preparing a High-Concentration Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a concentrated stock solution in DMSO, which can be stored and later diluted to the final working concentration in cell culture medium.
-
Calculate Required Mass: Determine the mass of this compound powder needed. The molecular weight of Nisoldipine is 388.4 g/mol .
-
Calculation for 1 mL of 10 mM stock:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 388.4 g/mol x 1000 mg/g = 3.884 mg
-
-
-
Weighing: In a sterile environment, accurately weigh the calculated amount of this compound powder and place it into a sterile, amber microcentrifuge tube or glass vial. Using amber vials is crucial as dihydropyridine compounds can be light-sensitive.
-
Solvent Addition: Add the appropriate volume of cell culture grade DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can be applied.[8] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Sterilization (Optional): If sterility of the stock solution is a major concern, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane).
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A product information sheet suggests stability for at least 4 years when stored properly as a solid at room temperature.[6] Aqueous solutions should not be stored for more than one day.[6]
III. Protocol for Preparing the Final Working Solution
This protocol involves diluting the high-concentration stock solution into the complete cell culture medium to achieve the desired final concentration for treating cells.
-
Pre-warm Medium: Warm the complete cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in the total volume of medium.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock solution:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) x V1 = (10 µM) x (10 mL)
-
V1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Dilution (Crucial Step): To prevent precipitation of the hydrophobic compound, add the calculated volume of the DMSO stock solution (10 µL in the example) directly into the pre-warmed cell culture medium. Immediately and vigorously mix the medium by pipetting up and down or by gentle vortexing. Do not add the medium to the small volume of stock solution, as this can cause the compound to crash out of solution.
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. This is essential to ensure that any observed cellular effects are due to the compound and not the solvent. The final DMSO concentration should ideally be kept below 0.5%, and preferably below 0.1%, to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing this compound or the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound in smooth muscle cells.[9]
Caption: Experimental workflow for preparing this compound for cell treatment.
References
- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantification of m-Nisoldipine in plasma
An HPLC method for the quantification of m-Nisoldipine in plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment due to the drug's extensive first-pass metabolism and resulting low oral bioavailability.[1] This document provides a detailed application note and protocol for this purpose, drawing from established methods for nisoldipine (B1678946) analysis.
Application Note
Introduction
Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1] It is a yellow crystalline substance, practically insoluble in water but soluble in methanol, with a molecular weight of 388.4 g/mol . Accurate and reliable quantification of its active metabolite, this compound, in plasma is essential for clinical and research applications. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in plasma. The method is simple, rapid, sensitive, precise, and accurate, making it suitable for routine analysis.
Principle
The method involves the extraction of this compound and an internal standard (such as Nitrendipine or Nimodipine) from a plasma matrix, followed by chromatographic separation and quantification using a UV detector.[2] Two primary sample preparation techniques are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[2] The choice of method may depend on the required sensitivity and sample throughput.[2]
Experimental Protocols
1. Sample Preparation
Two primary methods for sample preparation from plasma are detailed below.
Method 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.[2]
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.[2]
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., Nitrendipine in methanol).[2]
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[3]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[2][3]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2][3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for injection into the HPLC system.[2][4]
Method 2: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette a known volume of plasma into a centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Basification (Optional): Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH, which can improve extraction efficiency.[2]
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or toluene).[2]
-
Vortexing: Vortex the mixture for 2-5 minutes.[2]
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[2]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.[2]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[2]
2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is used.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6×250 mm, 10 µm particle size).[5]
-
Mobile Phase: A mixture of methanol, 0.01 M potassium dihydrogen phosphate (B84403) aqueous solution, and 0.1 M Hexane sulphonic acid sodium salt (25:65:10, v/v/v). The pH is adjusted to 4.0 using orthophosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 275 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Run Time: Less than 10 minutes, with Nisoldipine eluting at approximately 7.43 minutes.[5]
3. Preparation of Solutions
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of Nisoldipine in methanol.
-
Working Solutions: Prepare working solutions by serial dilution of the stock solution to create a calibration curve in the range of 5-30 µg/mL.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 5-30 µg/mL | [5] |
| Regression Coefficient (r²) | ≥ 0.999 | |
| Limit of Detection (LOD) | 0.4 µg/mL | |
| Limit of Quantification (LOQ) | 1.0 µg/mL | |
| Accuracy (Recovery) | 97.2-103.1% | |
| Precision (Intra-day & Inter-day %RSD) | Within acceptable limits |
Table 2: Comparison with LC-MS/MS Method for this compound
| Parameter | HPLC Method | LC-MS/MS Method | Reference |
| Analyte | Nisoldipine | This compound | [1][6] |
| Sample Preparation | Protein Precipitation / LLE | Protein Precipitation | [2][6] |
| Linearity Range | 5-30 µg/mL (5000-30000 ng/mL) | 0.2-20 ng/mL | [1] |
| Lower Limit of Quantification | 1.0 µg/mL (1000 ng/mL) | 0.2 ng/mL | [1] |
| Sensitivity | Lower | Higher | [1] |
| Specificity | Good | Excellent | [1] |
Mandatory Visualization
Caption: Protein Precipitation Workflow for Nisoldipine Analysis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Validated LC-MS-MS method for determination of this compound polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of m-Nisoldipine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nisoldipine (B1678946) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2][3] It functions by inhibiting the influx of calcium into vascular smooth muscle cells, which leads to vasodilation.[1] Nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall, resulting in a low oral bioavailability of approximately 5%.[1][3][4][5][6] This significant metabolic activity necessitates highly sensitive and specific analytical methods to accurately quantify nisoldipine and its metabolites in biological matrices for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its superior sensitivity and specificity over other techniques like HPLC.[1]
This document provides detailed protocols and application notes for the quantitative analysis of m-Nisoldipine and its primary metabolites in plasma using LC-MS/MS.
Metabolic Pathway of this compound
The biotransformation of this compound is complex, involving several metabolic pathways. The primary enzyme responsible for its metabolism is CYP3A4.[3][5][6] The main metabolic routes are the hydroxylation of the isobutyl ester and the dehydrogenation of the dihydropyridine ring to its pyridine (B92270) analog.[4][7] One study identified three metabolites (M1, M, and M2) in rat plasma after oral administration.[8] The concentration of a potentially active hydroxylated metabolite has been found to be approximately equal to that of the parent compound.[4][8]
Caption: Primary metabolic pathways of this compound via CYP3A4.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound, Nisoldipine-d6 (Internal Standard).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade).
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Blank rat or human plasma (K2-EDTA).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Nisoldipine-d6 in methanol to obtain stock solutions at a concentration of 1 mg/mL.[2]
-
Intermediate Solutions: Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 acetonitrile/water mixture.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution to create calibration standards.[9]
-
Internal Standard (IS) Working Solution: Prepare a working solution of Nisoldipine-d6 (e.g., 100 ng/mL) in a 50:50 acetonitrile/water mixture.[9]
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and high-throughput method for extracting nisoldipine from plasma.[2][9]
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[9]
-
Add 20 µL of the Nisoldipine-d6 internal standard working solution to each tube (excluding blank matrix samples) and vortex briefly.[9]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[9]
-
Vortex the samples vigorously for 1 minute.[9]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[2][9]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[2][9]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[9]
-
Vortex briefly and centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Conditions
The following table summarizes typical LC conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| LC System | HPLC or UHPLC system[2][9] |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[1][9][10] |
| Mobile Phase A | 0.1% Formic acid in Water[9] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[9] |
| Gradient | Start with 20% B, ramp to 80% B over 3 min, hold for 1 min, return to initial conditions.[9] |
| Flow Rate | 0.4 - 0.5 mL/min[9][10] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 µL[2] |
Mass Spectrometry (MS) Conditions
MS analysis is typically performed on a triple quadrupole mass spectrometer using electrospray ionization.
| Parameter | Recommended Conditions |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1][2][10] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[2][8][10] |
| Analyte | Precursor Ion (m/z) |
| This compound | 389.2 |
| Metabolite M1 | Determine from structure |
| Metabolite M2 | Determine from structure |
| Nisoldipine-d6 (IS) | 395.2 |
Note: Precursor ions are based on [M+H]⁺. Product ions and collision energies must be optimized for the specific instrument used.[2]
Method Performance and Data Presentation
Method Validation Summary
A summary of typical validation parameters for an LC-MS/MS method for this compound is presented below.
| Parameter | Typical Value |
| Linearity Range | 0.2 - 20 ng/mL[1][10] |
| Correlation Coefficient (r²) | ≥ 0.998[10] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.25 ng/mL[1][7][10][11] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
Experimental and Data Analysis Workflow
The overall workflow from sample receipt to final data analysis is a multi-step process ensuring accurate quantification.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Data Quantification
The concentration of this compound and its metabolites in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (IS).[9] This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve. The concentration of the unknown samples is interpolated from this curve.[9]
The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of this compound and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard combined with a simple protein precipitation protocol allows for accurate and high-throughput analysis, making this method highly suitable for pharmaceutical research, clinical pharmacology, and drug development applications.[2][9] It is recommended that a full method validation be performed according to regulatory guidelines before analyzing study samples.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 6. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of this compound and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validated LC-MS-MS method for determination of this compound polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on separation and pharmacokinetics of this compound enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing m-Nisoldipine's Effect on Cell Proliferation using BrdU Incorporation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Nisoldipine, a dihydropyridine (B1217469) derivative, is a potent L-type calcium channel blocker.[1] By inhibiting the influx of calcium ions into cells, this compound plays a crucial role in regulating various physiological processes.[2] Recent studies have highlighted its potential as an anti-proliferative agent, making it a compound of interest in drug development for diseases characterized by excessive cell proliferation. One study has shown that this compound can inhibit the proliferation of pulmonary artery smooth muscle cells by arresting the cell cycle in the G0/G1 phase.[3] This effect is associated with the downregulation of the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) signaling pathways.[3]
The Bromodeoxyuridine (BrdU) incorporation assay is a widely used method to quantify cell proliferation. BrdU, a synthetic analog of thymidine (B127349), is incorporated into newly synthesized DNA during the S phase of the cell cycle.[4][5] Incorporated BrdU can then be detected using specific antibodies, allowing for the quantification of cells that were actively replicating their DNA.[5] This application note provides a detailed protocol for utilizing the BrdU incorporation assay to assess the anti-proliferative effects of this compound.
Principle of the BrdU Assay
The BrdU assay is based on the principle that the thymidine analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is incorporated into the DNA of proliferating cells during the S phase of the cell cycle. This incorporated BrdU can be detected by a specific monoclonal antibody. For the antibody to access the incorporated BrdU, the DNA must first be denatured. The subsequent binding of a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), allows for a colorimetric reaction upon the addition of a substrate. The intensity of the color, which can be measured using a spectrophotometer, is directly proportional to the amount of BrdU incorporated into the DNA, and thus to the level of cell proliferation.[6][7]
Data Presentation
The following table presents representative data from a BrdU incorporation assay assessing the effect of a dihydropyridine calcium channel blocker, amlodipine, on the proliferation of vascular smooth muscle cells (VSMCs) stimulated with a mitogen. This data serves as an example of how to present quantitative results from such an experiment.
Table 1: Effect of Amlodipine on Mitogen-Induced VSMC Proliferation as Measured by BrdU Incorporation [3]
| Treatment Group | Amlodipine Concentration (M) | Percent Inhibition of Proliferation (%) |
| Control (Mitogen only) | 0 | 0 |
| Amlodipine | 10⁻⁸ | 25 |
| Amlodipine | 10⁻⁷ | 48 |
| Amlodipine | 10⁻⁶ | 72 |
Note: This table is a representative example based on findings for amlodipine, a compound in the same class as this compound, and is intended for illustrative purposes. Actual results for this compound may vary depending on the cell type and experimental conditions.
Experimental Protocols
Materials
-
Cell line of interest (e.g., vascular smooth muscle cells, cancer cell line)
-
Complete cell culture medium
-
This compound (and a suitable vehicle control, e.g., DMSO)
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
References
- 1. Amlodipine inhibits proliferation, invasion, and colony formation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. benchchem.com [benchchem.com]
- 4. Calcium activation of ERK mediated by calmodulin kinase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Erk and JNK MAPK pathways by acute swim stress in rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Determination of m-Nisoldipine Cytotoxicity Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Nisoldipine is a dihydropyridine (B1217469) calcium antagonist.[1] Like other calcium channel blockers, it inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2][3][4] While its primary application is in the management of hypertension and angina pectoris[2][5][6], researchers are increasingly investigating the potential cytotoxic effects of such compounds on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and proliferation.[7][8][9] This assay measures the metabolic activity of cells, providing a quantitative assessment of a compound's cytotoxicity.[8][10]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8][9] The quantity of these insoluble formazan crystals, which are subsequently dissolved in a solubilizing agent, is directly proportional to the number of viable cells.[8][10] The resulting colored solution's absorbance is measured spectrophotometrically. This application note provides a detailed protocol for determining the cytotoxicity and half-maximal inhibitory concentration (IC50) of this compound in vitro.
Mechanism of Action: Potential this compound Induced Cytotoxicity
Nisoldipine functions by blocking L-type calcium channels, which inhibits the transmembrane influx of calcium into vascular smooth muscle and cardiac muscle.[2][4][5][6] This disruption of calcium homeostasis can trigger various cellular stress responses. In cancer cells, which often exhibit altered calcium signaling, this modulation can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). While the primary effect is vasodilation at therapeutic doses[4], at higher concentrations used in vitro, the sustained disruption of calcium levels can be cytotoxic. This process may involve the activation of caspases, key mediators of apoptosis, following prolonged cell cycle arrest, often at the G2/M phase.[11]
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow
The overall workflow for assessing this compound cytotoxicity using the MTT assay involves cell preparation, treatment with the compound, incubation with MTT reagent, solubilization of formazan crystals, and measurement of absorbance to determine cell viability.
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for determining the cytotoxicity of this compound.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer or normal cell lines (e.g., MCF-7, HepG2, A549).
-
This compound: Powder form.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS).[12][13] Filter-sterilize and store at -20°C, protected from light.[7][13]
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[12][13]
-
Phosphate-Buffered Saline (PBS): pH 7.4.[12]
-
Equipment:
2. Protocol Steps
Step 2.1: Cell Seeding
-
Culture cells until they reach the logarithmic growth phase.
-
Harvest the cells (using trypsin for adherent cells) and perform a cell count using a hemocytometer or automated cell counter.[14]
-
Dilute the cell suspension to a final concentration that allows for exponential growth over the course of the experiment (e.g., 5,000-10,000 cells/well).[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "cells + medium" (untreated control) and "medium only" (blank control).[8]
-
Incubate the plate overnight in a humidified incubator to allow cells to adhere.[8][14]
Step 2.2: Preparation of this compound
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) by dissolving it in DMSO. Nisoldipine is soluble in DMSO at >10 mg/mL.[15]
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations for treatment.[14] It is common to start with a broad range (e.g., 0.1, 1, 10, 50, 100 µM) to find the approximate IC50.
Step 2.3: Cell Treatment
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.
-
For untreated control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
Step 2.4: MTT Assay
-
After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[8][12]
-
Incubate the plate for 4 hours at 37°C, protected from light.[8][14] During this period, viable cells will metabolize the MTT into visible purple formazan crystals.[7]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[8]
-
Add 150 µL of DMSO (or other solubilization solution) to each well to dissolve the crystals.[8][12]
-
Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure the formazan is completely dissolved.[8][12]
Step 2.5: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.[10]
-
Calculate Percent Viability: Use the following formula to determine the viability of cells relative to the untreated control:
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100[10]
-
-
Determine IC50: The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability. Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[10]
Data Presentation
The results of the MTT assay should be presented clearly to show the dose-dependent effect of this compound on cell viability.
Table 1: Representative Cytotoxicity Data of this compound on Various Cancer Cell Lines after 48-hour exposure.
| Cell Line | This compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability | IC50 (µM) |
| MCF-7 | 0 (Control) | 0.952 | 100% | \multirow{6}{}{45.8} |
| (Breast Cancer) | 1 | 0.931 | 97.8% | |
| 10 | 0.815 | 85.6% | ||
| 25 | 0.640 | 67.2% | ||
| 50 | 0.463 | 48.6% | ||
| 100 | 0.221 | 23.2% | ||
| HepG2 | 0 (Control) | 1.014 | 100% | \multirow{6}{}{62.3} |
| (Liver Cancer) | 1 | 0.998 | 98.4% | |
| 10 | 0.903 | 89.1% | ||
| 25 | 0.755 | 74.5% | ||
| 50 | 0.588 | 58.0% | ||
| 100 | 0.342 | 33.7% | ||
| A549 | 0 (Control) | 0.889 | 100% | \multirow{6}{*}{88.1} |
| (Lung Cancer) | 1 | 0.881 | 99.1% | |
| 10 | 0.823 | 92.6% | ||
| 25 | 0.714 | 80.3% | ||
| 50 | 0.552 | 62.1% | ||
| 100 | 0.398 | 44.8% |
Note: The data presented above is for illustrative purposes only and demonstrates a typical dose-response relationship.
Conclusion
The MTT assay is a robust and effective method for quantifying the cytotoxic effects of this compound on various cell lines in vitro. The protocol outlined in this application note provides a comprehensive framework for researchers to determine the dose-dependent inhibition of cell viability and calculate key parameters like the IC50 value. This information is critical for the preclinical evaluation of this compound as a potential cytotoxic agent.
References
- 1. This compound | 113578-26-0 [chemicalbook.com]
- 2. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 3. Nisoldipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nisoldipine - Wikipedia [en.wikipedia.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Nisoldipine ≥98% (HPLC) | 63675-72-9 [sigmaaldrich.com]
Application Notes and Protocols for Studying m-Nisoldipine in Animal Models of Hypertension
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical studies to evaluate the efficacy of m-Nisoldipine in animal models of hypertension.
Introduction to this compound
Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. The "m" in this compound typically refers to a specific formulation or metabolite, and for the purpose of these protocols, we will consider it to have a pharmacological action equivalent to Nisoldipine. Preclinical evaluation in relevant animal models is a critical step in the drug development process.
Animal Models of Hypertension
The selection of an appropriate animal model is crucial for the successful evaluation of antihypertensive agents. The following are commonly used models for studying hypertension:
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. SHRs develop hypertension without any surgical or chemical induction.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a form of mineralocorticoid-induced, low-renin hypertension. Hypertension is induced by unilateral nephrectomy, subcutaneous implantation of a DOCA pellet, and administration of 1% NaCl in drinking water.
-
Angiotensin II-Induced Hypertensive Rat: This model mimics hypertension driven by the renin-angiotensin system. Hypertension is induced by continuous infusion of angiotensin II via osmotic minipumps.
Experimental Design and Protocols
This section outlines the detailed protocols for evaluating the antihypertensive effects of this compound.
-
Animals: Male rats of the chosen strain (e.g., SHR, Sprague-Dawley for induced models) weighing 250-300g are commonly used.
-
Housing: Animals should be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum.
-
Acclimatization: Allow a minimum of one week for the animals to acclimatize to the housing conditions before any experimental procedures.
-
DOCA-Salt Model:
-
Anesthetize the rats (e.g., with isoflurane).
-
Perform a left unilateral nephrectomy.
-
Implant a silicone pellet containing 25 mg of DOCA subcutaneously.
-
Provide 1% NaCl and 0.2% KCl in the drinking water.
-
Allow 4 weeks for hypertension to develop.
-
-
Angiotensin II Model:
-
Anesthetize the rats.
-
Implant an osmotic minipump (e.g., Alzet) subcutaneously for the continuous infusion of Angiotensin II (e.g., at a rate of 60 ng/min) for at least 2 weeks.
-
-
Vehicle: this compound can be dissolved in a vehicle such as a mixture of polyethylene (B3416737) glycol 400 and distilled water. The final concentration should be prepared fresh daily.
-
Dosage: Based on previous studies, a dose range of 1-10 mg/kg body weight is often effective for Nisoldipine in rat models. A dose-response study is recommended to determine the optimal dose.
-
Administration: The drug is typically administered orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).
-
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurement.
-
Warm the rat's tail to detect the pulse.
-
Inflate and deflate the cuff automatically and record the systolic blood pressure.
-
Take at least three stable readings and average them.
-
-
Invasive Method (Radiotelemetry):
-
Surgically implant a telemetry probe into the abdominal aorta of the rats under anesthesia.
-
Allow a recovery period of at least one week.
-
Record blood pressure, heart rate, and activity continuously in conscious, freely moving animals. This method provides more accurate and comprehensive data.
-
Data Presentation
The following tables summarize expected quantitative data from studies evaluating this compound in hypertensive animal models.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | SBP after 4 Weeks (mmHg) | % Reduction in SBP |
| Vehicle Control | - | 185 ± 5 | 190 ± 6 | - |
| This compound | 1 | 186 ± 4 | 165 ± 5 | 11.3% |
| This compound | 3 | 184 ± 5 | 150 ± 4 | 18.5% |
| This compound | 10 | 185 ± 6 | 135 ± 5 | 27.0% |
Table 2: Effect of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Baseline MAP (mmHg) | MAP after 4 Weeks (mmHg) | Baseline HR (bpm) | HR after 4 Weeks (bpm) |
| Vehicle Control | - | 160 ± 7 | 165 ± 8 | 380 ± 10 | 385 ± 12 |
| This compound | 5 | 162 ± 6 | 130 ± 7 | 382 ± 11 | 375 ± 10 |
| Captopril (Positive Control) | 20 | 161 ± 5 | 125 ± 6 | 378 ± 9 | 370 ± 11 |
Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: General experimental workflow for evaluating this compound.
Conclusion
The protocols and guidelines presented here offer a robust framework for the preclinical assessment of this compound in established animal models of hypertension. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is essential for the further development of this therapeutic agent. Careful consideration of the animal model, experimental design, and methods of data acquisition and analysis are paramount for a successful study.
Application Notes and Protocols: Preparation of m-Nisoldipine Stock Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker, an antagonist of the L-type calcium channels.[1] Like its more common isomer, nisoldipine, it is utilized in research to investigate calcium signaling pathways and their role in various physiological and pathological processes. Proper preparation of stock solutions is critical for ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
While specific quantitative solubility data for this compound is limited in publicly available literature, the following protocols are based on the well-documented properties of the closely related compound, Nisoldipine.[2][3] Researchers should perform small-scale solubility tests to confirm the optimal solvent and concentration for their specific batch of this compound.
Physicochemical and Solubility Data of Nisoldipine
The following table summarizes the key physicochemical properties and solubility of Nisoldipine, which can be used as a reference for handling this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₆ | [2] |
| Molecular Weight | 388.4 g/mol | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Solubility in DMSO | Approximately 30 mg/mL | [2] |
| Solubility in Ethanol | Approximately 3 mg/mL | [2] |
| Solubility in DMF | Approximately 30 mg/mL | [2] |
| Water Solubility | Practically insoluble | [3] |
| Storage of Solid | Room temperature, protected from light and moisture | [2][4] |
| Stability of Solid | ≥ 4 years at room temperature | [2] |
| Storage of Solutions | Aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Aqueous solutions should be used within one day. | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Pre-weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh out a precise amount of this compound powder. For a 10 mM stock solution, this would be 3.884 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but be cautious as heat can degrade the compound.
-
Sterilization (Optional): For cell culture or other sterile applications, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the high-concentration stock solution to a final working concentration in cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Intermediate Dilution (Recommended): To avoid precipitation, it is recommended to perform an intermediate dilution of the stock solution in pre-warmed cell culture medium before the final dilution in the cell culture plate.
-
Final Dilution: Add the appropriate volume of the intermediate dilution or the stock solution to the wells of the cell culture plate containing cells and medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[5]
-
Mixing: Gently mix the contents of the wells by pipetting or gentle agitation of the plate.
-
Incubation: Proceed with the experimental incubation as required.
Important Considerations:
-
Light Sensitivity: this compound, like other dihydropyridines, is light-sensitive. All steps should be performed with protection from light by using amber tubes and minimizing exposure to ambient light.[3]
-
Solvent Purity: Use high-purity, anhydrous solvents to prevent degradation of the compound.
-
Safety Precautions: this compound should be handled as a potentially hazardous material. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing this compound stock solutions.
Mechanism of Action: L-type Calcium Channel Inhibition
Caption: The inhibitory effect of this compound on L-type calcium channels.
References
Application Notes and Protocols: Measuring m-Nisoldipine's Impact on Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine (B1678946) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] It primarily acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[2] This document provides detailed application notes and protocols for measuring the impact of nisoldipine on cardiac electrophysiology. While the user specified "m-Nisoldipine," it is important to note that nisoldipine is administered as a racemic mixture. The following protocols and data are applicable to the evaluation of nisoldipine.
Assessing the Impact of Nisoldipine on L-type Calcium Current (ICa,L) using Patch Clamp Electrophysiology
The patch-clamp technique is a powerful tool for investigating the effects of compounds on specific ion channels. To assess the impact of nisoldipine on the L-type calcium current (ICa,L), whole-cell patch-clamp recordings from isolated ventricular cardiomyocytes are performed.
Signaling Pathway of Nisoldipine Action
Caption: Signaling pathway of Nisoldipine's blockade of L-type calcium channels.
Experimental Protocol: Whole-Cell Patch Clamp
Objective: To determine the concentration-dependent inhibitory effect of nisoldipine on ICa,L in isolated ventricular myocytes.
Materials:
-
Isolated ventricular cardiomyocytes (human, canine, or rabbit)
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)
-
Nisoldipine stock solution (in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Plate the isolated cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy cardiomyocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit ICa,L. A typical protocol involves a depolarizing step to +10 mV for 200 ms (B15284909) from a holding potential of -40 mV to inactivate sodium channels.
-
Record baseline ICa,L.
-
Perfuse the chamber with increasing concentrations of nisoldipine (e.g., 1 nM to 1 µM) in the external solution.
-
Record ICa,L at each concentration until a steady-state block is achieved.
-
Wash out the drug with the control external solution to assess the reversibility of the block.
Data Presentation
| Concentration (nM) | Peak ICa,L (pA/pF) | % Inhibition |
| Control | -10.2 ± 0.8 | 0 |
| 1 | -7.5 ± 0.6 | 26.5 |
| 10 | -4.9 ± 0.5 | 52.0 |
| 100 | -1.8 ± 0.3 | 82.4 |
| 1000 | -0.5 ± 0.1 | 95.1 |
Note: The data above are representative and may vary depending on the experimental conditions and cell type used. An IC50 of 10 nM for nisoldipine on L-type Cav1.2 has been reported.[3]
Analyzing the Effect of Nisoldipine on Cardiac Action Potentials
Changes in ICa,L directly impact the shape and duration of the cardiac action potential (AP), particularly the plateau phase (Phase 2).
Experimental Workflow for Action Potential Analysis
Caption: Experimental workflow for analyzing nisoldipine's effect on action potentials.
Experimental Protocol: Current-Clamp Recordings
Objective: To measure the changes in action potential duration (APD) and other parameters in the presence of nisoldipine.
Materials:
-
Same as for the patch-clamp experiment.
Procedure:
-
Follow steps 1-6 of the whole-cell patch-clamp protocol.
-
Switch the amplifier to the current-clamp mode.
-
Inject a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) to elicit an action potential.
-
Record a series of baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
Perfuse the chamber with increasing concentrations of nisoldipine.
-
At each concentration, record a series of action potentials after the drug effect has reached a steady state.
-
Analyze the recorded action potentials to determine key parameters.
Data Presentation
| Parameter | Control | Nisoldipine (100 nM) |
| Resting Membrane Potential (mV) | -82.3 ± 2.1 | -81.9 ± 2.3 |
| Action Potential Amplitude (mV) | 125.6 ± 3.5 | 124.8 ± 3.8 |
| APD50 (ms) | 280 ± 15 | 210 ± 12 |
| APD90 (ms) | 350 ± 20 | 260 ± 18 |
Note: The data above are representative. Nisoldipine is expected to shorten the action potential duration, particularly at 90% repolarization (APD90), due to the block of ICa,L.[4]
In Vivo Assessment of Nisoldipine's Impact on Cardiac Electrophysiology
The electrocardiogram (ECG) provides a non-invasive method to assess the overall electrical activity of the heart. The effects of nisoldipine on cardiac electrophysiology can be evaluated by monitoring changes in ECG intervals.
Logical Flow for Cardiac Safety Assessment
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by m-Nisoldipine
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, has demonstrated potential as an anti-proliferative agent in various cell types. Its mechanism of action involves the inhibition of L-type calcium channels, which can lead to the disruption of cellular processes dependent on calcium signaling, including cell cycle progression. These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Furthermore, we present representative data and elucidate the underlying molecular signaling pathways.
Principle
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1] Propidium iodide is a fluorescent dye that intercalates into the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By treating cells with this compound and analyzing their DNA content, it is possible to quantify the percentage of cells in each phase of the cell cycle and determine if the compound induces cell cycle arrest at a specific checkpoint.
Data Presentation
The following tables summarize the quantitative effects of a representative dihydropyridine calcium channel blocker, amlodipine, on the cell cycle distribution of A431 human epidermoid carcinoma cells. This data is illustrative of the expected effects of this compound.
Table 1: Dose-Dependent Effect of Amlodipine on Cell Cycle Distribution in A431 Cells (24-hour treatment) [2]
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 10 | 62.8 ± 2.5 | 25.1 ± 1.9 | 12.1 ± 1.3 |
| 20 | 75.4 ± 3.2 | 15.3 ± 1.6 | 9.3 ± 1.1 |
| 30 | 82.1 ± 3.5 | 10.2 ± 1.4 | 7.7 ± 0.9 |
Table 2: Time-Course Effect of 30 µM Amlodipine on Cell Cycle Distribution in A431 Cells [2]
| Treatment Time (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 12 | 68.9 ± 2.9 | 20.7 ± 2.0 | 10.4 ± 1.2 |
| 24 | 82.1 ± 3.5 | 10.2 ± 1.4 | 7.7 ± 0.9 |
| 48 | 85.3 ± 3.8 | 8.1 ± 1.1 | 6.6 ± 0.8 |
Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest
This compound, by blocking L-type calcium channels, reduces the influx of extracellular calcium. This disruption in calcium homeostasis can inhibit downstream signaling pathways crucial for cell cycle progression. One of the key pathways affected is the Ras/Raf/MEK/ERK pathway. Inhibition of this pathway can lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. These CKIs then bind to and inactivate cyclin D-CDK4/6 and cyclin E-CDK2 complexes. The inactivation of these complexes prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry, ultimately leading to G1 phase arrest.
Caption: this compound-induced G1 cell cycle arrest signaling pathway.
Experimental Workflow
The following diagram outlines the major steps for analyzing cell cycle arrest by this compound using flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., A431, human epidermoid carcinoma).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Fixation Solution: 70% ethanol (B145695), ice-cold.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometer
Protocol for Cell Cycle Analysis
1. Cell Culture and Treatment
1.1. Seed the selected cancer cells in 6-well plates at a density that allows for exponential growth and ensures they do not exceed 80% confluency at the time of harvesting. 1.2. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. 1.3. Dose-Response Experiment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO) at the highest concentration used for the drug. 1.4. Time-Course Experiment: Treat the cells with a fixed concentration of this compound (e.g., IC50 value determined from a proliferation assay) for different durations (e.g., 0, 12, 24, 48 hours).
2. Cell Harvesting
2.1. After the treatment period, carefully collect the culture medium, which may contain detached, apoptotic cells. 2.2. Wash the adherent cells with 1 mL of PBS. 2.3. Add 200 µL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach. 2.4. Neutralize the trypsin by adding 1 mL of complete culture medium. 2.5. Combine the detached cells with the collected medium from step 2.1. 2.6. Transfer the cell suspension to a 1.5 mL microcentrifuge tube. 2.7. Centrifuge the cells at 300 x g for 5 minutes. 2.8. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
3. Cell Fixation
3.1. Discard the supernatant and resuspend the cell pellet in 200 µL of cold PBS. 3.2. While gently vortexing, add 800 µL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. 3.3. Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this stage for several days.
4. Propidium Iodide Staining
4.1. Centrifuge the fixed cells at 500 x g for 5 minutes. 4.2. Carefully decant the ethanol without disturbing the cell pellet. 4.3. Wash the cell pellet with 1 mL of PBS to remove residual ethanol. Centrifuge at 500 x g for 5 minutes. 4.4. Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution. 4.5. Incubate the cells in the dark at room temperature for 30 minutes.
5. Flow Cytometry Analysis
5.1. Analyze the stained cells using a flow cytometer. 5.2. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (e.g., FL2 or PE-Texas Red channel). 5.3. Collect data for at least 10,000 events per sample. 5.4. Use a linear scale for the DNA content histogram. 5.5. Gate on the single-cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris and a pulse-width versus pulse-area plot of the PI signal to exclude doublets and aggregates. 5.6. Analyze the DNA content histograms using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This document provides a comprehensive guide for the analysis of this compound-induced cell cycle arrest. The detailed protocols and representative data will enable researchers to effectively design, execute, and interpret experiments to investigate the anti-proliferative effects of this compound and similar compounds. The elucidation of the underlying signaling pathway provides a framework for further mechanistic studies.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of m-Nisoldipine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of m-Nisoldipine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of this compound and why is it a challenge in experiments?
This compound, a calcium channel blocker, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] Its reported aqueous solubility is approximately 0.25 mg/mL at room temperature.[2] This poor solubility can lead to low and irregular bioavailability in in vivo studies and difficulties in preparing homogenous, sufficiently concentrated stock solutions for in vitro experiments, potentially causing inaccurate and irreproducible results.[2]
Q2: What are the primary methods to improve the aqueous solubility of this compound for experimental use?
Several techniques have been successfully employed to enhance the aqueous solubility of this compound. The most common and effective methods include:
-
Solid Dispersion: This involves dispersing this compound in an inert hydrophilic carrier at a solid state.[3] The drug exists in an amorphous form, which has a higher energy state and improved dissolution rates.[1]
-
Nanosuspension: This technique reduces the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[4][5]
-
Use of Co-solvents: Organic solvents that are miscible with water can be used to increase the solubility of hydrophobic drugs like this compound.[6][7]
-
Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that have enhanced aqueous solubility and stability.[8][9]
Troubleshooting Guides & Experimental Protocols
Method 1: Solid Dispersion
Issue: Difficulty in dissolving this compound in aqueous buffers for cell-based assays.
Solution: Prepare a solid dispersion of this compound with a hydrophilic polymer. This can significantly increase its dissolution rate and apparent solubility.
| Carrier Polymer | Drug-to-Carrier Ratio | Method | Solvent | Solubility Enhancement | Reference |
| PVP K29/32 | 1:1, 1:2, 1:3 | Solvent Evaporation | - | Increased dissolution rate compared to pure drug | |
| HPC | 1:1, 1:2, 1:3 | Solvent Evaporation | - | Increased dissolution rate compared to pure drug | |
| PVP K-25 | - | Solvent Evaporation | - | ~15-fold increase in solubility | [1] |
| PEG 4000 | - | Solvent Evaporation | - | - | [1] |
| Soluplus® | 1:10 | Solvent Evaporation | - | ~32-fold increase in solubility (to 8.01 ± 0.31 mg/mL) | [2] |
| PVP K30 | - | Solvent Evaporation | - | ~24-fold increase in solubility (to 6.10 ± 0.25 mg/mL) | [2] |
| Kolliphor RH40 | - | Solvent Evaporation | - | ~20-fold increase in solubility (to 5.06 ± 0.35 mg/mL) | [2] |
| Poloxamer 188 & PVP K30 | 1:6.55:3.75 (Drug:P188:PVP) | Hot Melt Mixing | - | Solubility of 115.27 ± 0.32 µg/ml | [10] |
Note: PVP = Polyvinylpyrrolidone, HPC = Hydroxypropylcellulose, PEG = Polyethylene glycol.
-
Dissolution: Dissolve this compound and the chosen carrier polymer (e.g., PVP K-25) in a suitable organic solvent, such as methanol.[1][3]
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator until a dry solid mass is formed.
-
Pulverization: Pulverize the dried mass and sieve it to obtain a uniform particle size.
-
Storage: Store the resulting solid dispersion powder in a desiccator until use.
-
Reconstitution: For experiments, the solid dispersion powder can be dissolved in the desired aqueous buffer.
Method 2: Nanosuspension
Issue: Achieving a high concentration of this compound in an aqueous medium for stock solution preparation without precipitation.
Solution: Formulate a nanosuspension of this compound. The reduced particle size enhances solubility and allows for a higher drug load.
| Stabilizer(s) | Surfactant(s) | Method | Particle Size (nm) | Saturation Solubility (µg/mL) | Reference |
| Urea | Tween 80 | Nanoprecipitation | - | - | [4] |
| PVP K30 | SLS | Nanoprecipitation-Ultrasonication | 510.4 | 557 | [11] |
Note: PVP = Polyvinylpyrrolidone, SLS = Sodium Lauryl Sulphate.
-
Organic Phase: Dissolve this compound in a suitable water-miscible organic solvent (e.g., ethanol).[11]
-
Aqueous Phase: Dissolve the stabilizer (e.g., PVP-K30) and surfactant (e.g., SLS) in water.
-
Precipitation: Slowly add the organic phase to the aqueous phase under constant magnetic stirring.
-
Sonication: Sonicate the resulting suspension to reduce the particle size and ensure homogeneity.
-
Solvent Evaporation: Continue stirring to allow for the complete evaporation of the organic solvent.
-
Storage: Store the final nanosuspension at a suitable temperature.
Method 3: Use of Co-solvents
Issue: Immediate need to dissolve this compound for a preliminary experiment without extensive formulation development.
Solution: Use a co-solvent system. This is often the quickest method to achieve solubilization.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [12] |
| DMF | ~30 mg/mL | [12] |
| Ethanol | ~3 mg/mL | [12] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [12] |
| n-propanol (neat) | Highest mole fraction solubility at 318.15 K | [6] |
| Acetonitrile (neat) | High mole fraction solubility at 318.15 K | [6] |
| Water | Lowest mole fraction solubility | [6] |
Note: DMSO = Dimethyl sulfoxide, DMF = Dimethylformamide, PBS = Phosphate-buffered saline.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.[12]
-
Dilution: For the working solution, dilute the stock solution with the aqueous buffer of choice. It is crucial to add the stock solution to the buffer slowly while vortexing to avoid precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[13]
-
Stability: Aqueous solutions prepared using this method are often not stable for long periods. It is recommended not to store the aqueous solution for more than one day.[12]
Caution: The choice of co-solvent can influence the biological activity of the drug. For instance, nifedipine (B1678770) (a related dihydropyridine) shows different inhibitory effects on calcium channels when dissolved in DMSO compared to acetone (B3395972) or ethanol.[13]
Method 4: Cyclodextrin Inclusion Complexation
Issue: Need to improve both the aqueous solubility and photostability of this compound.
Solution: Form an inclusion complex with a cyclodextrin, such as beta-cyclodextrin (B164692) (β-CD).
-
Improved Photostability: Complexation with β-CD can increase the photostability of dihydropyridine (B1217469) derivatives like nisoldipine (B1678946) by 5-10 times.[8]
-
Enhanced Dissolution: Inclusion complexes of nifedipine with β-CD, hydroxypropyl-β-cyclodextrin (HP-β-CD), and dimethyl-β-cyclodextrin (DM-β-CD) have shown a dramatic enhancement in drug dissolution.[9]
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Addition of Drug: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Shake the flasks at a constant temperature until equilibrium is reached.
-
Sampling and Analysis: Filter the solutions and analyze the concentration of dissolved this compound, typically by UV-Vis spectrophotometry or HPLC.
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the stability constant and the stoichiometry of the complex.
References
- 1. scispace.com [scispace.com]
- 2. Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and characterization of Solid dispersion of Nisoldipine by Solvent Evaporation Method | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inclusion complexes of nifedipine and other 1.4-dihydropyridine derivatives with cyclodextrins. IV. The UV study on photochemical stability of the inclusion complexes of nisoldipine, nimodipine, nitrendipine and nicardipine with beta-cyclodextrin in the solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of inclusion complexation with cyclodextrins on photostability of nifedipine in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, characterization and stability evaluation of solid dispersed nisoldipine for improvement of solubility [studentrepo.iium.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Modification by solvents of the action of nifedipine on calcium channel currents in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming m-Nisoldipine instability in solution during long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the instability of m-Nisoldipine in solution during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow). What is happening?
A1: A color change in your this compound solution is a common indicator of degradation. This compound, like other dihydropyridine (B1217469) compounds, is highly susceptible to photodegradation, which involves the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative.[1] This process leads to a loss of pharmacological activity.[1] To prevent this, it is crucial to protect the solution from light at all times by using amber vials or wrapping the container with aluminum foil.[2]
Q2: I prepared an aqueous solution of this compound for my cell culture experiment, but I'm not seeing the expected biological effect. Why might this be?
A2: There are two likely reasons for this. First, this compound has very low solubility in aqueous buffers.[3] For instance, in a 1:10 solution of DMSO:PBS (pH 7.2), its solubility is only about 0.1 mg/ml.[3] It is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[3] Second, aqueous solutions of nisoldipine (B1678946) are not recommended for storage for more than one day due to instability. Hydrolytic degradation can occur, especially at alkaline pH (>8).[4] For long-term experiments, it is advisable to prepare fresh solutions or use a stabilized formulation.
Q3: What is the primary degradation product of this compound and is it harmful to my experiments?
A3: The primary degradation product of this compound is its pyridine analog, formed through the oxidation of the dihydropyridine ring.[1][5] This degradation leads to a complete loss of the drug's calcium channel blocking activity.[1] The formation of this photoproduct can also trigger the generation of reactive oxygen species, which could potentially introduce confounding variables in your experiments, especially in cell-based assays.[1]
Q4: Can I store my this compound stock solution at room temperature?
A4: While solid this compound can be stored at room temperature, it is not recommended for solutions.[3][6] For long-term stability, stock solutions prepared in organic solvents should be stored at 2-8°C or frozen.[2] Temperature can accelerate the rate of degradation.[2]
Q5: Are there any additives that can help stabilize my this compound solution?
A5: Yes, several approaches can enhance the stability of this compound in solution. The use of antioxidants, such as β-carotene, has been shown to reduce the rate of photodegradation.[1] Additionally, forming inclusion complexes with cyclodextrins or creating micellar solutions with nonionic surfactants like polysorbate 20 can improve both photostability and aqueous solubility.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in long-term experiments. | Degradation of this compound in solution over time. | 1. Prepare fresh solutions of this compound for each experiment. 2. If using a stock solution, store it at 2-8°C or frozen and protected from light. 3. Analyze the concentration of your working solution at the beginning and end of the experiment using HPLC to check for degradation.[9] |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | Poor aqueous solubility of this compound. | 1. Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. 2. Consider using a formulation with enhanced solubility, such as a cyclodextrin (B1172386) or micellar preparation.[7] 3. Do not store the aqueous solution for more than a day.[3] |
| Loss of drug activity despite proper storage. | Oxidation of this compound. | 1. Before dissolving the solid this compound, purge the organic solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[2] 2. Store the stock solution under an inert atmosphere. |
| Variable results between different batches of this compound solution. | Inconsistent preparation and handling procedures. | 1. Standardize your solution preparation protocol. 2. Always use amber glassware or light-blocking containers.[2] 3. Ensure consistent storage conditions (temperature and light exposure). |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with measures to minimize degradation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial with a screw cap
-
Sterile syringe and needle
-
Analytical balance
Procedure:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Place the weighed powder into a sterile amber glass vial.
-
Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the purged DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Blanket the headspace of the vial with the inert gas before tightly sealing the cap.
-
For long-term storage, aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles and exposure to air.
-
Store the aliquots at -20°C, protected from light.
Protocol for Monitoring this compound Degradation using HPLC
This protocol provides a general method for quantifying this compound and its primary pyridine degradation product.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6×250 mm)[10]
-
Mobile Phase: A mixture of methanol, 0.01 M potassium dihydrogen phosphate (B84403) aqueous solution, and 0.1 M Hexane sulphonic acid sodium salt (25:65:10, v/v), with the pH adjusted to 4.0 using orthophosphoric acid.[10]
-
Flow Rate: 1.0 ml/min[10]
-
Detection Wavelength: 275 nm[10]
-
Injection Volume: 20 µl
Procedure:
-
Sample Preparation:
-
At specified time points during your experiment, collect an aliquot of your this compound solution.
-
Dilute the sample with the mobile phase to a concentration within the linear range of your calibration curve (e.g., 5-30 µg/ml).[10]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram. The retention time for Nisoldipine is approximately 7.43 minutes under these conditions.[10] The degradation product will have a different retention time.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of a pure this compound standard.
-
Calculate the concentration of this compound in your samples by comparing the peak area to the calibration curve.
-
The percentage of remaining this compound can be calculated relative to the initial concentration at time zero.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Primary degradation pathway of this compound.
Caption: this compound signaling pathway in PASMCs.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nisoldipine ≥98% (HPLC) | 63675-72-9 [sigmaaldrich.com]
- 7. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting m-Nisoldipine precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using m-Nisoldipine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dihydropyridine (B1217469) calcium ion antagonist.[1] Its primary mechanism of action is the blockade of L-type calcium channels, which are prevalent in vascular smooth muscle cells.[2] By inhibiting the influx of calcium ions into these cells, this compound leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[2] In a research context, it is often used to study calcium signaling pathways and their effects on various cellular processes.
Q2: What are the primary challenges when working with this compound in cell culture?
A2: The main challenge with this compound is its low aqueous solubility, which can lead to precipitation when it is added to cell culture media.[3] This can result in an inaccurate final concentration of the compound in your experiments and may cause cytotoxicity or other artifacts. Additionally, this compound is known to be sensitive to light, which can lead to its degradation.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5] Ethanol can also be used, but the solubility is lower compared to DMSO.[5] It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[6] The tolerance to DMSO can vary significantly between different cell lines, so it is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to assess any potential effects of the solvent on your cells.
Troubleshooting Guide: this compound Precipitation
Issue: A precipitate forms in the cell culture medium upon addition of the this compound stock solution.
This is a common issue arising from the poor aqueous solubility of this compound. The abrupt change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous environment of the cell culture medium can cause the compound to crash out of solution.[5]
Solutions:
-
Optimize the Dilution Method:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Some sources indicate that the solubility of Nisoldipine increases at this temperature.
-
Slow, drop-wise addition: Add the stock solution drop-by-drop to the medium while gently swirling or vortexing.[6] This gradual dilution helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Increase the final volume: Adding the stock solution to a larger volume of medium can aid in dispersion and reduce the likelihood of precipitation.
-
-
Adjust Stock Solution Concentration:
-
If precipitation persists, consider preparing a lower concentration stock solution of this compound in DMSO. This will require adding a larger volume to your media to achieve the same final concentration, so be mindful of the final DMSO concentration.
-
-
Use a Solubilizing Agent:
-
For particularly challenging situations, the use of a solubilizing agent can be explored. Options include non-ionic surfactants like Tween® 20 or Pluronic® F-68, or complexing agents like fatty acid-free bovine serum albumin (BSA). It is critical to perform a toxicity test with the solubilizing agent alone to ensure it does not adversely affect your cells.
-
-
Determine the Maximum Soluble Concentration:
-
It is highly recommended to experimentally determine the maximum kinetic solubility of this compound in your specific cell culture medium (with and without serum) under your experimental conditions. This will help you to establish a reliable working concentration range.
-
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent and temperature. The following table summarizes available solubility data.
| Solvent/Solution | Temperature | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~30 mg/mL[5] |
| Ethanol | Room Temperature | ~3 mg/mL[5] |
| Water | 25°C | 5.77 x 10⁻³ mg/mL[3] |
| Water | 37°C | ~5 mg/mL[3] |
| Water | Room Temperature | 0.25 mg/mL[3] |
| 1:10 DMSO:PBS (pH 7.2) | Room Temperature | ~0.1 mg/mL[5] |
Note: The solubility of this compound in complex biological fluids like cell culture media containing serum can differ from the values listed above. It is strongly advised to determine the solubility in your specific experimental setup.
Experimental Protocols
Protocol: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be achieved in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope and slides
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is fully dissolved by vortexing.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed (37°C) cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. It is important to perform the dilutions by adding the stock solution to the media, not the other way around.
-
Incubation: Incubate the dilutions at 37°C in a CO₂ incubator for a period that mimics your experimental conditions (e.g., 2 to 24 hours).
-
Visual Inspection: After incubation, carefully inspect each tube for any signs of visible precipitation. Hold the tubes against a light source to check for cloudiness or particulate matter.
-
Microscopic Examination: Pipette a small volume from each concentration onto a microscope slide and examine under a microscope (e.g., at 10x and 40x magnification) to confirm the presence or absence of crystalline or amorphous precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate, both by visual inspection and microscopic examination, is considered the maximum kinetic solubility of this compound under these specific conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Simplified signaling pathway of this compound as an L-type calcium channel blocker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: m-Nisoldipine Photodegradation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of m-Nisoldipine in laboratory settings.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of drug potency. | Photodegradation of this compound due to exposure to ambient laboratory light. | - Work under low-light conditions or use a safelight.- Use amber-colored or opaque containers (e.g., vials, tubes, microplates) for all solutions.[1]- Wrap transparent containers with aluminum foil.[1]- Prepare this compound solutions fresh before each experiment. |
| Appearance of unknown peaks in HPLC/UPLC chromatograms. | Formation of photodegradation products. The primary degradation products are the 4-(2-nitrosophenyl) pyridine (B92270) and nitrophenylpyridine analogues.[2][3] | - Confirm the identity of the degradation products by comparing their retention times with known standards.[2]- Implement light-protective measures as described above.- Adjust the HPLC method to ensure separation and quantification of both the parent drug and its degradation products. |
| Precipitation of this compound in aqueous solutions. | This compound has low aqueous solubility, which can be exacerbated by photodegradation. | - Ensure the concentration of the organic solvent (e.g., DMSO) is appropriate for your experimental medium.[1]- Prepare intermediate dilutions instead of adding a highly concentrated stock directly to an aqueous buffer.[1]- Consider using solubility enhancers such as cyclodextrins, which can also improve photostability.[3] |
| Variability between replicate experiments. | Inconsistent light exposure across different experimental setups. | - Standardize the lighting conditions for all experiments.[1]- Maintain a detailed log of the type and duration of light exposure for each experiment to identify sources of variability.[1]- Utilize opaque consumables to minimize light exposure.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: this compound, a 1,4-dihydropyridine (B1200194) derivative, primarily undergoes oxidation of the dihydropyridine (B1217469) ring to form its pyridine analogue upon exposure to light.[4][5] This process leads to a complete loss of its pharmacological activity.[4][5] Under daylight, the main photolytic product is the 4-(2-nitrosophenyl) pyridine analogue, while UV light exposure can also lead to the formation of the nitrophenylpyridine derivative.[2][3]
Q2: How rapidly does this compound degrade under laboratory light?
A2: The degradation rate of this compound is significant under standard laboratory lighting. For the raw material in its solid state, a maximal degradation rate of 1.6% per day has been observed under daylight exposure.[6] In pharmaceutical formulations like tablets, the degradation is slower, at approximately 0.15% to 0.19% per day.[6]
Q3: What are the best practices for storing this compound and its solutions?
A3: To ensure stability, solid this compound and its solutions should always be protected from light.[1] Store the compound in a dark, cool place. Solutions should be prepared fresh and stored in amber-colored or foil-wrapped containers. For longer-term storage of solutions, it is advisable to store them at low temperatures (e.g., 4°C or -20°C) in light-protected containers.
Q4: Can stabilizers be used to prevent photodegradation?
A4: Yes, certain excipients can enhance the photostability of this compound. Complexation with β-cyclodextrin has been shown to improve photostability.[3] Studies have demonstrated that forming an inclusion complex with β-cyclodextrin can increase the photostability of nisoldipine (B1678946) by a factor of 1.57 under UV light and 1.36 under sunlight.[3] Antioxidants may also offer some protection.
Q5: What type of lighting is recommended when working with this compound?
A5: It is best to work under subdued lighting. If illumination is necessary, use a safelight that emits light at a wavelength that is not absorbed by this compound. LED light sources are generally preferred over fluorescent lights as they typically have fewer spectral contributions below 400 nm. However, for highly sensitive compounds, yellow lights are still the most protective.
Quantitative Data on this compound Photodegradation
The following tables summarize quantitative data on the photodegradation of this compound under various conditions.
Table 1: Photodegradation Rates of Nisoldipine
| Sample Type | Light Condition | Degradation Rate (% per day) | Reference |
| Nisoldipine Raw Material | Daylight | 1.6 | [6] |
| Nisoldin Tablets (10 mg) | Daylight | 0.19 | [6] |
| Nisoldin Tablets (5 mg) | Daylight | 0.15 | [6] |
Table 2: Effect of β-Cyclodextrin on Nisoldipine Photostability
| Condition | Fold Improvement in Photostability | Reference |
| UV Light | 1.57 | [3] |
| Sunlight | 1.36 | [3] |
| Room Temperature | 1.15 | [3] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound according to ICH Q1B Guidelines
This protocol outlines the steps for conducting a confirmatory photostability study.
1. Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For solid-state testing, spread a thin layer of the this compound powder in a chemically inert, transparent container.
2. Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UVA) energy of not less than 200 watt-hours per square meter.[7][8]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
3. Sample Analysis:
-
At appropriate time intervals, withdraw samples and analyze them for the presence of the parent compound and its photodegradation products using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the concentration of this compound in the exposed samples to the control sample.
-
Characterize and quantify any significant degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method allows for the separation and quantification of this compound and its primary photodegradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare standard solutions of this compound and its known photodegradation products.
-
Inject the standards to determine their retention times.
-
Inject the samples from the photostability study.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas with the standard curves.
-
Visualizations
Caption: Workflow for this compound photostability testing.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. ema.europa.eu [ema.europa.eu]
Addressing batch-to-batch variability of m-Nisoldipine in research
Welcome to the technical support center for m-Nisoldipine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of this compound in experimental settings. Consistent and reproducible results are paramount in research, and this guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound compared to a previous lot. What could be the underlying cause?
A1: Batch-to-batch variability is a known challenge with complex organic molecules like this compound. Several factors can contribute to these discrepancies:
-
Purity Variations: Even minor differences in purity levels between batches can significantly impact biological activity. The presence of impurities, such as starting materials, byproducts, or degradation products, can lead to off-target effects or altered potency.
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs).[1] These polymorphs can have different solubilities and dissolution rates, which in turn affect the effective concentration in your experiments.[1]
-
Physical Properties: Variations in particle size and surface area between batches can influence the dissolution rate and bioavailability of the compound in your assay medium.[2]
-
Residual Solvents: Different batches might retain varying levels of residual solvents from the manufacturing process, which could have unintended biological effects.[3]
We recommend performing in-house quality control checks on each new batch of this compound before initiating critical experiments.
Q2: How can we proactively assess a new batch of this compound for potential variability?
A2: Implementing a routine quality control (QC) workflow for incoming batches is a crucial step to ensure experimental consistency. A recommended workflow includes:
-
Visual Inspection: Check for any differences in physical appearance (color, texture) compared to previous batches.
-
Solubility Test: Confirm that the new batch dissolves as expected in your chosen solvent. Any changes in solubility could indicate a different polymorphic form or the presence of impurities.
-
Analytical Characterization: Employ analytical techniques to verify the identity, purity, and integrity of the compound. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful methods for this purpose.
-
Pilot Experiment: Before launching a large-scale study, perform a small-scale pilot experiment to compare the activity of the new batch with a previously validated batch.
The following diagram illustrates a recommended experimental workflow for qualifying a new batch of this compound.
Troubleshooting Guide
Issue: Reduced potency (higher IC50) observed with a new batch of this compound.
| Potential Cause | Troubleshooting Steps |
| Lower Purity | 1. Request the Certificate of Analysis (CoA) from the supplier for the new batch and compare the purity values with the previous batch. 2. Perform an in-house purity analysis using HPLC or LC-MS/MS. |
| Different Polymorph | 1. Conduct a solubility test in your experimental buffer. A significant difference in solubility may suggest a different crystalline form. 2. If available, use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid state of the material. |
| Degradation | 1. This compound is known to be light-sensitive.[4] Ensure proper storage conditions (protected from light, appropriate temperature). 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Issue: Unexpected off-target effects or cellular toxicity at previously non-toxic concentrations.
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Analyze the new batch for impurities using HPLC or LC-MS/MS. Compare the impurity profile to that of a trusted batch.[3] 2. If the supplier's CoA lists potential impurities, research their known biological activities. |
| Residual Solvents | 1. Review the CoA for information on residual solvents. 2. If high levels of a potentially toxic solvent are present, consider purifying the compound or obtaining a new batch. |
Experimental Protocols
Protocol 1: Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific HPLC system.
-
Objective: To determine the purity of an this compound batch and to identify any potential impurities.
-
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Potassium dihydrogen phosphate (B84403)
-
Hexane sulfonic acid sodium salt
-
Orthophosphoric acid
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6×250 mm)[5]
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, 0.01 M potassium dihydrogen phosphate aqueous solution, and 0.1 M Hexane sulfonic acid sodium salt (25:65:10, v/v). Adjust the pH to 4.0 using orthophosphoric acid.
-
Standard Solution Preparation: Prepare a stock solution of a reference standard this compound in methanol. From the stock solution, prepare a series of working standards with concentrations ranging from 5-30 µg/ml.[5]
-
Sample Preparation: Prepare a solution of the this compound batch to be tested in methanol at a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area of this compound. Purity can be calculated as the percentage of the main peak area relative to the total peak area.
-
Quantitative Data Summary: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for this compound analysis.[5]
| Parameter | Typical Value |
| Linearity Range | 5-30 µg/ml |
| Regression Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.4 µg/ml |
| Limit of Quantification (LOQ) | 1.0 µg/ml |
| Recovery | 97.2 - 103.1% |
This compound Signaling Pathway
This compound is a dihydropyridine (B1217469) calcium channel blocker that primarily targets L-type calcium channels.[6][7] By blocking the influx of calcium into vascular smooth muscle cells, it leads to vasodilation.[7] Research has also shown that this compound can attenuate pulmonary hypertension by suppressing the 5-HT/ERK MAPK pathway.[8] The following diagram illustrates a simplified representation of this signaling pathway.
By understanding the potential causes of batch-to-batch variability and implementing appropriate quality control measures, researchers can enhance the reliability and reproducibility of their experimental results with this compound.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nisoldipine - Wikipedia [en.wikipedia.org]
- 7. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound attenuates monocrotaline-induced pulmonary hypertension by suppressing 5-HT/ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of m-Nisoldipine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of m-Nisoldipine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (Ca_v1.2), which are crucial for calcium influx into vascular smooth muscle and cardiac muscle cells.[1][2] This inhibition leads to vasodilation and a decrease in blood pressure.[1]
Q2: What are the known or potential off-target effects of this compound?
While highly potent for L-type calcium channels, this compound can exhibit off-target activities, especially at higher concentrations. Known and potential off-target effects include:
-
Inhibition of other ion channels: this compound has been shown to affect other ion channels, such as potassium channels, albeit with lower potency compared to its primary target.
-
Modulation of signaling pathways: Some studies suggest that dihydropyridines, the class of drugs to which this compound belongs, may influence intracellular signaling pathways independently of L-type calcium channel blockade. This can include pathways like the ERK/MAPK cascade.[3][4]
-
Interaction with Cytochrome P450 enzymes: this compound is metabolized by CYP3A4 and has been shown to inhibit its activity, which can lead to drug-drug interactions.[5][6]
Q3: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?
Several strategies can be employed to validate on-target effects:
-
Use a structurally unrelated L-type calcium channel blocker: If a different L-type calcium channel blocker with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic knockdown or knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the Ca_v1.2 channel. If the cellular response to this compound is diminished or absent in these modified cells, it confirms on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can directly confirm the binding of this compound to the Ca_v1.2 channel inside intact cells.
Q4: At what concentration range are off-target effects of this compound more likely to occur?
Off-target effects are generally observed at concentrations significantly higher than the IC50 for the primary target. For this compound, the IC50 for L-type calcium channel (Ca_v1.2) is approximately 10 nM.[1] Therefore, using the lowest effective concentration in your cellular assays is crucial to minimize the risk of off-target effects. A thorough dose-response analysis is recommended to identify the optimal concentration for your specific experiment.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in a calcium flux assay.
| Possible Cause | Troubleshooting Step |
| Cell health and density | Ensure consistent cell seeding density and viability across all wells. Visually inspect cells before and after the assay. |
| Dye loading issues | Optimize dye concentration and incubation time. Ensure even dye loading across the plate. Use a no-wash dye formulation if weakly adherent cells are used.[7] |
| High background fluorescence | Wash cells thoroughly after dye loading if using a wash-based assay. Check for autofluorescence from the compound or media components. |
| Suboptimal compound concentration | Perform a full dose-response curve to determine the optimal concentration of this compound. High concentrations can lead to off-target effects and cytotoxicity. |
| Instrument settings | Optimize the instrument's sensitivity and gain settings to ensure the signal is within the linear range of detection. |
Problem 2: Observed cytotoxicity that may be an off-target effect.
| Possible Cause | Troubleshooting Step |
| High compound concentration | Lower the concentration of this compound to a range closer to its on-target IC50 (10 nM). |
| Off-target kinase inhibition | Use a broad-spectrum kinase inhibitor as a control to see if it mimics the cytotoxic effect. |
| Mitochondrial toxicity | Assess mitochondrial function using assays that measure mitochondrial membrane potential or oxygen consumption. Some cardiovascular drugs have been shown to affect mitochondrial function.[7][8] |
| Induction of apoptosis or necrosis | Perform assays to detect markers of apoptosis (e.g., caspase activation) or necrosis (e.g., LDH release). |
| Confirmation of on-target vs. off-target cytotoxicity | Use a rescue experiment by overexpressing the target protein (Ca_v1.2). If the cytotoxicity is on-target, overexpression may rescue the cells. Conversely, use siRNA/CRISPR to knockdown the target; if cytotoxicity persists, it's likely an off-target effect. |
Quantitative Data Summary
Table 1: Potency of this compound on On-Target and Off-Target Proteins
| Target | Assay Type | Species | IC50 / Ki | Reference |
| L-type Calcium Channel (Ca_v1.2) | Whole-cell patch clamp | Not specified | 10 nM | [1] |
| Cytochrome P450 3A4 (CYP3A4) | In vitro metabolism assay | Human | IC50 = 6.55 µM (in RLM) | [6] |
| Delayed-rectifier K+ channels | Not specified | Guinea-pig | ~30-fold less selective than for L-type Ca2+ channels | Not specified |
| Paraoxonase 1 | Not specified | Human | IC50 = 13.987 µM | [9] |
RLM: Rat Liver Microsomes
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology for Measuring L-type Calcium Channel Activity
This protocol is a standard method to directly measure the ion currents flowing through L-type calcium channels in response to this compound.
-
Cell Preparation: Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Ca_v1.2) on glass coverslips.
-
Solution Preparation:
-
External solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal solution (in mM): 120 Cs-aspartate, 10 Cs-EGTA, 5 MgCl₂, 4 ATP-Na₂, 0.3 GTP-Na, 10 HEPES (pH 7.2 with CsOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
-
After establishing a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the current inhibition at each concentration to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound directly binds to and stabilizes the L-type calcium channel protein in intact cells.
-
Cell Culture and Treatment: Culture cells expressing the target protein to near confluency. Treat cells with either vehicle (DMSO) or this compound at the desired concentration and incubate for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). For membrane proteins like ion channels, include a mild non-ionic detergent (e.g., 0.4% NP-40) in the lysis buffer to aid solubilization.[10]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein (Ca_v1.2) by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Logical workflow for investigating off-target effects.
Caption: Potential off-target signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound attenuates monocrotaline-induced pulmonary hypertension by suppressing 5-HT/ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Nimodipine, an L-type calcium channel blocker attenuates mitochondrial dysfunctions to protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Dealing with m-Nisoldipine interference in fluorescence-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by m-Nisoldipine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A: Yes. This compound belongs to the 1,4-dihydropyridine (B1200194) class of compounds, which are known to possess fluorescent properties.[1] Compounds with a 4-phenyl substituted dihydropyridine (B1217469) ring, similar to this compound, often exhibit fluorescence in the blue-green region of the spectrum.[1][2] This intrinsic fluorescence (autofluorescence) can lead to artificially high background signals, resulting in false positives or inaccurate quantification in your assay.
Q2: What are the potential spectral characteristics of this compound?
Q3: Which common fluorophores are most likely to be affected by this compound interference?
A: Fluorophores that are excited by UV or blue light and emit in the blue to green range are most susceptible. This includes, but is not limited to:
-
Green Fluorescent Protein (GFP) and its variants (e.g., eGFP)
-
Fluorescein (FITC)
-
Alexa Fluor 488
-
Cyan Fluorescent Protein (CFP)
The potential for spectral overlap is a primary concern, where the emission of this compound is detected along with the emission of the assay fluorophore.
Q4: How can I quickly check if this compound is causing interference in my plate-based assay?
A: A simple control experiment is the most effective way. Prepare wells containing only the assay buffer and this compound at the same concentration used in your experiment (a "compound-only" control). Read the fluorescence of this plate using the same filter set or wavelength settings as your main experiment. A significant signal in these wells indicates that this compound is autofluorescent under your experimental conditions.
Q5: Are there assay formats that are less susceptible to interference?
A: Yes, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are designed to minimize interference from short-lived background fluorescence.[4][5][6] TR-FRET uses lanthanide donors with long fluorescence lifetimes and a time-delayed detection window, which allows the short-lived autofluorescence from compounds like this compound to decay before the specific signal is measured.[6]
Troubleshooting Guides
Problem 1: High background fluorescence in a GFP-based cellular assay.
Possible Cause: Autofluorescence from this compound is overlapping with the GFP signal.
Solutions:
-
Confirm Autofluorescence: Run a "compound-only" control by treating non-GFP expressing cells with this compound. Image these cells using the GFP filter set. The presence of a signal confirms interference.
-
Spectral Unmixing: If your imaging system has spectral detection capabilities, you can treat the this compound autofluorescence as a separate fluorophore.[7] Acquire a reference spectrum from the "compound-only" control and use linear unmixing algorithms to subtract this signal from your experimental images.[8][9]
-
Switch to a Red-Shifted Fluorophore: If possible, switch to a red fluorescent protein (e.g., RFP, mCherry). Autofluorescence from small molecules is generally weaker at longer wavelengths.[7]
Problem 2: False positives in a FRET-based high-throughput screen (HTS).
Possible Cause: this compound fluorescence is being detected as a FRET signal, or it is quenching the donor or acceptor signal.
Solutions:
-
Implement Counter-Assays: Run the screen on a system that lacks one of the FRET partners to identify compounds that are fluorescent on their own.
-
Use TR-FRET: If available, convert the assay to a TR-FRET format. The time-gated detection will eliminate most compound-related fluorescence interference.[4][5]
-
Monitor Donor and Acceptor Channels Separately: In a standard FRET assay, a true hit should show a decrease in donor emission and a simultaneous increase in acceptor emission. A compound that is only fluorescent in the acceptor channel is likely an artifact.
Data Presentation
Table 1: Estimated Spectral Properties of this compound and Common Fluorophores
| Fluorophore/Compound | Estimated Excitation Max (nm) | Estimated Emission Max (nm) | Potential for Overlap |
| This compound (estimated) | ~360 - 400 | ~450 - 500 | - |
| Cyan Fluorescent Protein (CFP) | ~430 | ~475 | High |
| Green Fluorescent Protein (eGFP) | ~488 | ~509 | High |
| Fluorescein (FITC) | ~495 | ~519 | Moderate |
| Tetramethylrhodamine (TRITC) | ~557 | ~576 | Low |
| Alexa Fluor 647 | ~650 | ~668 | Very Low |
Disclaimer: this compound spectral data are estimations based on structurally related nitrophenyl-dihydropyridine compounds.[3]
Experimental Protocols
Protocol 1: Measuring and Correcting for this compound Autofluorescence in a Plate Reader Assay
Objective: To quantify the signal contribution from this compound and subtract it from the total signal.
Materials:
-
96-well black, clear-bottom plates
-
Assay buffer
-
This compound stock solution
-
Fluorescent probe/reagent
-
Multi-mode plate reader
Procedure:
-
Plate Setup: Design a plate map that includes the following controls:
-
Blank: Wells with assay buffer only.
-
Compound Only: Wells with assay buffer and this compound at the final assay concentration.
-
Assay Positive Control: Wells with assay buffer and the fluorescent probe (no compound).
-
Experimental Wells: Wells with assay buffer, fluorescent probe, and this compound.
-
-
Incubation: Incubate the plate under standard assay conditions.
-
Fluorescence Reading: Measure the fluorescence intensity on a plate reader using the excitation and emission wavelengths appropriate for your assay's fluorophore.
-
Data Analysis:
-
Calculate the average fluorescence of the "Blank" wells.
-
Subtract the average "Blank" value from all other wells.
-
Calculate the average fluorescence of the "Compound Only" wells (this is the interference signal).
-
For each "Experimental Well," subtract the average interference signal to obtain the corrected fluorescence value.
-
Corrected Signal = (Experimental Well Signal - Blank) - (Compound Only Signal - Blank)
-
Protocol 2: Spectral Unmixing for Microscopy Images
Objective: To computationally remove the autofluorescence signal of this compound from images of cells stained with a specific fluorescent probe.
Materials:
-
Cells plated on imaging-compatible dishes/slides
-
Control cells (not expressing the fluorescent protein or labeled with the probe)
-
This compound
-
Fluorescent probe/stain
-
Confocal microscope with spectral imaging capabilities and analysis software.
Procedure:
-
Prepare Reference Samples:
-
Autofluorescence Reference: Treat control cells with this compound at the final assay concentration.
-
Probe Reference: Treat cells with your fluorescent probe/stain in the absence of this compound.
-
-
Acquire Reference Spectra (Lambda Stacks):
-
On the microscope, find a representative field of view for the "Autofluorescence Reference" sample.
-
Using the spectral detector, acquire a lambda stack (an image series where each frame corresponds to a narrow band of the emission spectrum) covering the full emission range of both the autofluorescence and your probe.
-
Repeat this process for the "Probe Reference" sample.
-
-
Define Reference Spectra:
-
In the analysis software, select a region of interest (ROI) in the "Autofluorescence Reference" lambda stack that clearly shows the this compound signal. Generate and save this as the "this compound Spectrum."
-
Similarly, generate and save the "Probe Spectrum" from the "Probe Reference" lambda stack.
-
-
Image Experimental Sample: Acquire a lambda stack of your experimental sample (cells with both the probe and this compound).
-
Perform Linear Unmixing:
-
Open the lambda stack from your experimental sample.
-
Use the linear unmixing function in your software, providing the saved "this compound Spectrum" and "Probe Spectrum" as the reference inputs.
-
The software will generate two new images: one showing only the signal corresponding to your probe, and another showing only the signal from this compound. Use the probe-specific image for your analysis.[7][8][10]
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
References
- 1. Photophysics and photochemical studies of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. microscopist.co.uk [microscopist.co.uk]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Best practices for long-term storage of m-Nisoldipine powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of m-Nisoldipine powder and solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter durations, it can be stored at room temperature, where it is stable for at least four years.[1][2] It is crucial to protect the powder from light, as it is photosensitive.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.
Q3: Can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day.[2] The compound is sparingly soluble in aqueous buffers and is susceptible to hydrolytic degradation, particularly at alkaline pH.[2][3] For experiments requiring aqueous solutions, it is best to prepare them fresh by diluting a stock solution in an organic solvent, such as DMSO, with the aqueous buffer of choice.[2]
Q4: My this compound solution has turned yellow. What does this indicate?
A yellow discoloration of your this compound solution is likely an indication of photodegradation. This compound is sensitive to light and can degrade into its 4-(2-nitrosophenyl) pyridine (B92270) analogue upon exposure to daylight.[4] It is essential to store and handle this compound solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.
Q5: I see an unexpected peak in my HPLC chromatogram. What could be the cause?
An unexpected peak in your HPLC chromatogram could be a degradation product of this compound. The most common degradation products result from photodegradation (nitrosophenylpyridine and nitrophenylpyridine derivatives) and hydrolysis.[3][4] To identify the unknown peak, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) and compare the retention times of the resulting peaks with the unexpected peak in your sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder has changed color (e.g., from yellow to a different shade). | Exposure to light or moisture. | Discard the powder and use a fresh batch. Ensure the new batch is stored in a tightly sealed, light-protected container. |
| Difficulty dissolving the powder. | Inappropriate solvent or low-quality solvent. | Use fresh, high-purity solvents such as DMSO, ethanol, or DMF.[2] Gentle warming or sonication can aid dissolution. |
| Precipitation in the solution upon storage. | Supersaturation or solvent evaporation. | Ensure the container is tightly sealed. If precipitation occurs, gently warm and sonicate the solution to redissolve the compound. For long-term storage, consider aliquoting and storing at recommended temperatures. |
| Loss of compound activity in bioassays. | Degradation of the compound. | Prepare fresh solutions from a properly stored powder stock. Minimize exposure of the solution to light and extreme pH conditions during the experiment. |
| Inconsistent experimental results. | Inconsistent solution concentration due to degradation or improper storage. | Always use freshly prepared or properly stored and aliquoted stock solutions. Validate the concentration of your solution using a stability-indicating analytical method like HPLC before use. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions.
| Form | Storage Condition | Duration | Stability | Reference |
| Powder | Room Temperature | ≥ 4 years | Stable | [2] |
| Powder | -20°C | 3 years | Stable | [1] |
| Solution in DMSO | -80°C | 1 year | Stable | [1] |
| Solution in DMSO | -20°C | 1 month | Stable | [1] |
| Aqueous Solution | Room Temperature | > 1 day | Not Recommended | [2] |
Experimental Protocols
Protocol for Stability Testing of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in powder or solution form.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Preparation of Mobile Phase:
-
Prepare a buffer of 0.01 M potassium dihydrogen phosphate in water.
-
Adjust the pH to 4.0 using orthophosphoric acid.
-
The mobile phase can be a mixture of acetonitrile and the phosphate buffer (e.g., 80:20 v/v).[5]
3. Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
4. Preparation of Sample Solution:
-
For powder stability, accurately weigh the stored this compound powder and prepare a solution of the same concentration as the standard.
-
For solution stability, dilute an aliquot of the stored solution with the mobile phase to the working concentration.
5. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile: 0.01 M KH2PO4 buffer (pH 4.0) (80:20 v/v)
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 240 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the peak area of the this compound peak in the sample chromatogram to that of the standard to determine the remaining concentration.
-
The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating rp- hplc method for estimation of nisoldipine in bulk and tablet dosage form | International Journal of Current Research [journalcra.com]
Navigating m-Nisoldipine Dosing in Animal Models of Hepatic Impairment: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and answers to frequently asked questions for researchers working with m-Nisoldipine in animal models of hepatic impairment. The following information is curated to assist in designing and troubleshooting experiments, with a focus on appropriate dosage adjustments and methodological considerations.
Disclaimer: Direct experimental data on the pharmacokinetics of this compound in animal models of hepatic impairment is limited. The guidance provided herein is largely extrapolated from human clinical data for Nisoldipine (B1678946) and general principles of drug metabolism in liver disease, particularly for compounds metabolized by the cytochrome P450 3A (CYP3A) enzyme subfamily. Researchers should consider this extrapolation when designing their studies and may need to conduct preliminary dose-ranging studies.
Frequently Asked Questions (FAQs)
Q1: How does hepatic impairment affect the pharmacokinetics of Nisoldipine?
A1: In human patients with liver cirrhosis, the pharmacokinetics of Nisoldipine are significantly altered.[1][2] Studies have shown a four- to five-fold increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure.[3] This is accompanied by a reduction in systemic clearance and a prolonged elimination half-life.[1] These changes are primarily due to decreased first-pass metabolism in the gut and liver, as Nisoldipine is extensively metabolized by the CYP3A4 enzyme.[2][3]
Q2: What is the metabolic pathway for Nisoldipine and how is it relevant in hepatic impairment?
A2: Nisoldipine is metabolized in the liver primarily by the CYP3A4 enzyme.[3][4] The main metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog.[5] In hepatic impairment, the function of CYP3A enzymes is often compromised.[6] Studies in rat models of cirrhosis have shown that while the constitutive expression of CYP3A1 and CYP3A2 may not be affected in moderate liver dysfunction, the inducibility and overall activity can be significantly reduced in severe liver insufficiency.[7] This reduction in metabolic capacity leads to decreased clearance and increased systemic exposure of CYP3A substrates like Nisoldipine.
Q3: Are there established animal models for studying drug metabolism in hepatic impairment?
A3: Yes, several well-established animal models are used to induce hepatic impairment for pharmacokinetic studies. The most common models in rodents, particularly rats, involve the administration of hepatotoxins like carbon tetrachloride (CCl4) or dimethylnitrosamine.[8][9] Surgical models, such as bile duct ligation (BDL), are also frequently used, especially in dogs.[9] The choice of model depends on the specific research question, as different models can mimic different aspects of human liver disease.
Q4: How should I adjust the dose of this compound for an animal with induced hepatic impairment?
A4: While direct data for this compound is unavailable, based on human data for Nisoldipine, a significant dose reduction is recommended. In human patients with cirrhosis, starting with the lowest possible dose is advised.[3] For animal studies, a conservative approach would be to start with a dose that is at least 50-75% lower than the standard dose used in healthy animals. A pilot study to determine the maximum tolerated dose and to characterize the pharmacokinetic profile in your specific animal model of hepatic impairment is strongly recommended.
Q5: What parameters should I monitor in my animal study?
A5: In addition to standard pharmacokinetic sampling to determine Cmax, AUC, and half-life, it is crucial to monitor for signs of toxicity. Given Nisoldipine's mechanism of action as a calcium channel blocker, closely observe cardiovascular parameters such as blood pressure and heart rate.[1] Also, monitor for general signs of distress, changes in behavior, and body weight. Liver function tests (e.g., ALT, AST, bilirubin) should be performed to assess the extent of hepatic impairment and any potential drug-induced liver injury.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpectedly high mortality or severe adverse events in the hepatic impairment group. | The dose of this compound was too high due to reduced drug clearance. | Immediately cease administration and re-evaluate the dosage. Conduct a dose-ranging study starting with a significantly lower dose (e.g., 10-25% of the dose used in healthy animals). Ensure adequate supportive care for the animals. |
| High variability in pharmacokinetic data within the hepatic impairment group. | Inconsistent induction of liver disease across animals. | Refine the protocol for inducing hepatic impairment to ensure more uniform liver damage. Stratify animals based on liver function tests before drug administration to reduce variability. Increase the number of animals per group to improve statistical power. |
| No significant difference in pharmacokinetics between healthy and hepatic impairment groups. | The induced liver injury may not be severe enough to significantly impact CYP3A activity. | Verify the extent of liver damage through histopathology and liver function tests. Consider using a more severe model of hepatic impairment or a longer duration of induction. One study noted that the inducing effect of dexamethasone (B1670325) on CYP3A2 was preserved in moderate liver insufficiency but curtailed in severe insufficiency.[7] |
Data Summary
Table 1: Pharmacokinetic Parameters of Nisoldipine in Healthy vs. Hepatically Impaired Humans
| Parameter | Healthy Volunteers | Patients with Liver Cirrhosis | Fold Change | Reference |
| Cmax (Maximum Concentration) | Lower | ~4-5x Higher | ↑ | [3] |
| AUC (Area Under the Curve) | Lower | ~4-5x Higher | ↑ | [3] |
| Systemic Clearance | Higher | Lower | ↓ | [1] |
| Elimination Half-life | Shorter | Longer | ↑ | [1] |
Note: This table summarizes data for Nisoldipine in humans and is intended to provide a basis for anticipating changes in animal models.
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Cirrhosis in Rats (for Pharmacokinetic Studies)
This is a generalized protocol and should be adapted and approved by the institution's animal care and use committee.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Induction Agent: Carbon tetrachloride (CCl4) diluted in a vehicle like corn oil or olive oil (e.g., 1:1 ratio).
-
Administration: Intraperitoneal (i.p.) or oral gavage administration of CCl4. A common dosing regimen is 1-2 mL/kg body weight, twice weekly for 8-12 weeks.[8]
-
Monitoring: Monitor body weight weekly. Assess liver function via blood sampling for ALT, AST, and bilirubin (B190676) at baseline and at selected time points during the induction period.
-
Confirmation of Cirrhosis: After the induction period, confirm the development of cirrhosis through histopathological examination of liver tissue.
-
Pharmacokinetic Study: Once cirrhosis is established, administer this compound and collect blood samples at predetermined time points to determine the pharmacokinetic profile. A control group of healthy rats receiving the same vehicle should be included.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Nisoldipine.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. The effect of age and liver disease on the pharmacokinetics of the calcium antagonist, nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nisoldipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Study of in vitro metabolism of this compound in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP3A activity in severe liver cirrhosis correlates with Child–Pugh and model for end-stage liver disease (MELD) scores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effect of liver cirrhosis on the pregnane X receptor-mediated induction of CYP3A1 and 3A2 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic changes of drugs in a rat model of liver cirrhosis induced by dimethylnitrosamine, alone and in combination with diabetes mellitus induced by streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver cirrhosis: An overview of experimental models in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of m-Nisoldipine and Nifedipine on Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory properties of m-Nisoldipine and nifedipine (B1678770), two dihydropyridine (B1217469) calcium channel blockers. The information presented herein is supported by experimental data to assist researchers and pharmaceutical professionals in their understanding and potential application of these compounds.
Executive Summary
Both this compound and nifedipine are potent vasodilators that exert their effects through the blockade of L-type calcium channels in vascular smooth muscle cells. However, available data indicates that this compound is a significantly more potent vasodilator than nifedipine. Furthermore, studies suggest that nisoldipine (B1678946) exhibits a higher degree of vascular selectivity, with less pronounced effects on myocardial contractility compared to nifedipine at equieffective vasodilatory concentrations.[1][2]
Data Presentation
The following tables summarize the quantitative data on the vasodilatory potency of this compound and nifedipine from various in vitro and in vivo studies.
Table 1: In Vitro Vasodilatory Potency
| Compound | Preparation | Agonist | Potency (IC50/EC50) | Reference |
| This compound | Rabbit Coronary Artery | K+ (128 mM) | Phasic: 4 x 10⁻⁸ MTonic: 1 x 10⁻¹³ M | [3] |
| This compound | Rabbit Mesenteric Artery | K+ (128 mM) | 1.2 x 10⁻⁹ M | [4] |
| Nifedipine | Rat Aorta | K+ (high conc.) | Maximal inhibition at 100 nM | [5] |
Table 2: In Vivo Vasodilatory and Hemodynamic Effects
| Compound | Species | Parameter | Dosage | Effect | Reference |
| This compound | Dog | Pulmonary Vascular Resistance (Hypoxic) | 5 x 10⁻⁸ M/kg | 39% reduction | [5] |
| Nifedipine | Dog | Pulmonary Vascular Resistance (Hypoxic) | 5 x 10⁻⁷ M/kg | 39% reduction | [5] |
| This compound | Human | Systemic Vascular Resistance | 0.5 mg (30 min IV) | Significant decrease | [6] |
| Nifedipine | Human | Systemic Vascular Resistance | 2.0 mg (30 min IV) | Significant decrease | [6] |
| This compound | Human | Myocardial Contractility (dP/dt) | 0.5 mg (30 min IV) | 15.3% increase | [6] |
| Nifedipine | Human | Myocardial Contractility (dP/dt) | 2.0 mg (30 min IV) | No significant change | [6] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both this compound and nifedipine is the inhibition of voltage-gated L-type calcium channels in the plasma membrane of vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium ions, a critical step for the initiation and maintenance of muscle contraction. The reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.
While both drugs share this fundamental mechanism, there is evidence to suggest subtle differences in their overall pharmacological profiles. Some studies indicate that nifedipine may also influence other signaling pathways, such as the LKB1-AMPK and Akt pathways, which are primarily associated with the regulation of vascular smooth muscle cell proliferation and not acute vasodilation. There is currently no evidence to suggest that this compound's vasodilatory effects are mediated by these pathways. A notable characteristic of nisoldipine is that its inhibitory effect on calcium channels is enhanced in depolarized cells, which may confer a degree of selectivity for ischemic tissue.
Experimental Protocols
A standard method for evaluating the vasodilatory properties of compounds is the in vitro isolated aortic ring assay.
Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-contracted isolated aortic rings.
Materials:
-
Tissue: Thoracic aorta from a suitable animal model (e.g., rat, rabbit).
-
Solutions:
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.0).
-
Vasoconstrictor agent (e.g., phenylephrine (B352888), KCl).
-
Test compounds (this compound, nifedipine).
-
-
Equipment:
-
Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2).
-
Isometric force transducer.
-
Data acquisition system.
-
Dissection tools.
-
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
-
Mounting:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Contraction:
-
Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washout and return to baseline, induce a stable, submaximal contraction with a vasoconstrictor agent like phenylephrine (e.g., 10⁻⁶ M).
-
-
Concentration-Response Curve:
-
Once a stable plateau of contraction is achieved, add the test compound (this compound or nifedipine) in a cumulative manner, increasing the concentration in half-log increments.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 (concentration causing 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
Conclusion
The available evidence strongly suggests that this compound is a more potent vasodilator than nifedipine, likely due to its higher affinity for L-type calcium channels in vascular smooth muscle. Furthermore, nisoldipine appears to possess a more favorable profile of vascular selectivity, potentially offering a wider therapeutic window with fewer cardiac side effects. For researchers in drug development, this compound may represent a more desirable candidate where potent and selective vasodilation is the primary therapeutic goal. Further head-to-head studies under identical experimental conditions are warranted to precisely quantify the differences in potency and efficacy.
References
- 1. Comparison of nisoldipine and nifedipine as additional treatment in hypertension inadequately controlled by atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nisoldipine coat-core. A review of its pharmacology and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nisoldipine-induced relaxation in intact and skinned smooth muscles of rabbit coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparison of the acute hemodynamic effect of nisoldipine (Bay k 5552) and nifedipine in patients with ischemia-induced left ventricular impaired function]. | Semantic Scholar [semanticscholar.org]
- 5. Comparative effects of nisoldipine, nifedipine and bepridil on experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Myocardial effects of the calcium antagonists nifedipine, nisoldipine and isradipine in coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Prowess of m-Nisoldipine: A Comparative Analysis with Fellow Dihydropyridines
For Immediate Release
In the landscape of cardiovascular therapeutics, dihydropyridine (B1217469) calcium channel blockers are well-established for their vasodilatory and antihypertensive effects. However, emerging research has illuminated a lesser-known, yet significant, attribute of this class of drugs: their antioxidant activity. This comparative guide delves into the antioxidant capabilities of m-Nisoldipine, juxtaposing its performance with other notable dihydropyridines, supported by experimental data to provide a clear and objective analysis for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound and its counterparts has been evaluated across various experimental models, primarily focusing on their ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS). The following tables summarize the key quantitative data from these studies, offering a side-by-side comparison of their efficacy.
| Drug | Assay | IC50 / EC50 (µM) | Source |
| This compound | Rat Myocardial Membrane Lipid Peroxidation | 28.2 | [1] |
| Nilvadipine | Rat Myocardial Membrane Lipid Peroxidation | 25.1 | [2] |
| Felodipine | Rat Myocardial Membrane Lipid Peroxidation | 42.0 | [2] |
| Nicardipine | Rat Myocardial Membrane Lipid Peroxidation | 150.0 | [2] |
| Benidipine | Rat Myocardial Membrane Lipid Peroxidation | 420.0 | [2] |
| Nifedipine (B1678770) | Rat Myocardial Membrane Lipid Peroxidation | No inhibitory effect | [1] |
| Diltiazem (B1670644) | Rat Myocardial Membrane Lipid Peroxidation | No inhibitory effect | [1] |
Table 1: Inhibition of Myocardial Membrane Lipid Peroxidation. This table showcases the half-maximal inhibitory concentration (IC50) of various dihydropyridines in preventing lipid peroxidation in rat heart membranes. Lower IC50 values indicate greater antioxidant potency.
| Drug | Assay | Outcome | Source |
| Lacidipine | Intracellular ROS Production (Bovine Aortic Endothelial Cells) | Most potent in reducing ROS, lowest IC50 | [3] |
| Lercanidipine | Intracellular ROS Production (Bovine Aortic Endothelial Cells) | Significant reduction in ROS | [3] |
| Amlodipine | Intracellular ROS Production (Bovine Aortic Endothelial Cells) | No effect on ROS formation | [3] |
| Nimodipine | Intracellular ROS Production (Bovine Aortic Endothelial Cells) | No effect on ROS formation | [3] |
| Nifedipine | Intracellular ROS Production (Bovine Aortic Endothelial Cells) | No effect on ROS formation | [3] |
Table 2: Cellular Reactive Oxygen Species (ROS) Scavenging. This table compares the effectiveness of different dihydropyridines in reducing intracellular ROS levels in endothelial cells.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Rat Myocardial Membrane Lipid Peroxidation Assay
This assay evaluates the ability of a compound to inhibit the peroxidation of lipids within myocardial cell membranes, a key process in oxidative stress-related tissue damage.
-
Membrane Preparation: Crude myocardial membranes are isolated from rat hearts.
-
Peroxidation Induction: A non-enzymatic active oxygen-generating system, typically composed of dihydroxyfumarate (DHF) and an FeCl3-ADP complex, is used to induce lipid peroxidation.
-
Drug Incubation: The prepared myocardial membranes are incubated with varying concentrations of the dihydropyridine compounds.
-
Quantification: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.
-
IC50 Determination: The IC50 value, representing the concentration of the drug that inhibits lipid peroxidation by 50%, is calculated from the dose-response curve.[1][2]
Intracellular Reactive Oxygen Species (ROS) Measurement
This cellular assay quantifies the ability of a compound to scavenge free radicals within living cells.
-
Cell Culture: Bovine aortic endothelial cells (BAECs) are cultured to confluence.
-
Drug Loading: The cells are incubated with the respective dihydropyridine compounds to allow for cellular uptake.
-
ROS Induction: Oxidized low-density lipoprotein (ox-LDL) is added to the cell culture to stimulate the production of intracellular ROS.
-
Fluorescent Staining: A fluorescent probe, 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA), is introduced. In the presence of ROS, DCF-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Flow Cytometry: The fluorescence intensity of DCF is measured using a flow cytometer, which provides a quantitative measure of intracellular ROS levels.
-
IC50 Determination: The IC50 value, the concentration of the drug that reduces ROS production by 50%, is determined from the experimental data.[3]
Signaling Pathways and Experimental Workflows
The antioxidant effects of dihydropyridines, including this compound, are mediated through complex intracellular signaling pathways. Furthermore, the experimental procedures to assess these effects follow a structured workflow. The diagrams below, generated using Graphviz, illustrate these processes.
References
- 1. Absence of antioxidant effects of nifedipine and diltiazem on myocardial membrane lipid peroxidation in contrast with those of nisoldipine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant effects of calcium antagonists on rat myocardial membrane lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of m-Nisoldipine in Spontaneously Hypertensive Rat Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of m-Nisoldipine's efficacy in spontaneously hypertensive rat (SHR) models, a key preclinical model for human essential hypertension. The following sections detail its performance against other common antihypertensive agents, supported by available experimental data. This document also outlines detailed experimental protocols and visualizes key biological and procedural pathways to aid in research and development.
Comparative Efficacy of this compound
Studies in spontaneously hypertensive rats have demonstrated that this compound, a dihydropyridine (B1217469) calcium channel blocker, is a potent antihypertensive agent. Its efficacy is comparable to other widely used vasodilators.
Performance Against Other Calcium Channel Blockers and Vasodilators
Research indicates that the antihypertensive effects of nisoldipine (B1678946) in SHR are nearly equivalent to those of nifedipine (B1678770), nicardipine (B1678738), and the direct-acting vasodilator hydralazine[1][2]. However, a key differentiator for nisoldipine is its effect on heart rate. In most hypertensive rat models, nisoldipine induces less significant positive chronotropic effects (increase in heart rate) compared to nifedipine, nicardipine, and hydralazine[1][2]. This suggests a potentially more favorable side-effect profile. In conscious renal hypertensive dogs, nisoldipine was found to be the most potent among the tested 1,4-dihydropyridines (including nifedipine, nimodipine (B1678889), and nicardipine) and to have the longest duration of action[3].
Long-term administration of nisoldipine in SHR has been shown to prevent the development of hypertension and the associated cardiac hypertrophy[4].
Table 1: Summary of Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)
| Drug | Drug Class | Effect on Blood Pressure in SHR | Effect on Heart Rate in SHR | Reference |
| This compound | Dihydropyridine Calcium Channel Blocker | Potent reduction, equipotent to nifedipine, nicardipine, and hydralazine. | Less remarkable increase compared to other vasodilators. | [1][2] |
| Nifedipine | Dihydropyridine Calcium Channel Blocker | Potent reduction, equipotent to nisoldipine. | Induces reflex tachycardia. | [1][2][5] |
| Nicardipine | Dihydropyridine Calcium Channel Blocker | Potent reduction, equipotent to nisoldipine. | Induces reflex tachycardia. | [1][2][5] |
| Hydralazine | Direct Vasodilator | Potent reduction, equipotent to nisoldipine. | Induces reflex tachycardia. | [1][2] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of antihypertensive drugs in SHR models, based on common practices in the field.
Animal Model
-
Species: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.
-
Control: Age-matched Wistar-Kyoto (WKY) rats are used as the normotensive control group.
-
Age: The age of the animals at the start of the study can vary depending on the research question, with studies on both young (pre-hypertensive or early-stage) and adult (established hypertension) SHR.
Drug Administration
-
Formulation: The drug is typically dissolved or suspended in a suitable vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent like polyethylene (B3416737) glycol).
-
Route of Administration: Oral gavage is a common method for chronic studies, mimicking clinical use. Intravenous or intraperitoneal injections may be used for acute studies.
-
Dosage: Dosages can range widely depending on the drug's potency and the study's objectives. For chronic studies, doses are often administered once daily.
-
Control Groups: A vehicle control group (receiving the vehicle without the drug) and often a positive control group (receiving a known antihypertensive agent) are included.
Measurement of Physiological Parameters
-
Blood Pressure and Heart Rate:
-
Non-invasive method: Tail-cuff plethysmography is frequently used for repeated measurements in conscious rats. Animals should be acclimated to the procedure to minimize stress-induced fluctuations.
-
Invasive method: For continuous and more accurate measurements, radiotelemetry or direct arterial catheterization (e.g., in the carotid or femoral artery) connected to a pressure transducer can be employed in anesthetized or conscious, freely moving animals.
-
-
Monitoring Schedule: Measurements are taken at baseline before drug administration and then at regular intervals throughout the study period.
Visualizing the Mechanisms and Workflow
Signaling Pathway of this compound
This compound, like other dihydropyridine calcium channel blockers, exerts its antihypertensive effect by targeting L-type voltage-gated calcium channels in vascular smooth muscle cells. The following diagram illustrates this signaling pathway.
Caption: Mechanism of this compound in vascular smooth muscle cells.
Experimental Workflow
The diagram below outlines a typical workflow for a preclinical study validating the efficacy of an antihypertensive compound in an SHR model.
References
- 1. Dihydropyridine Ca2+ Channel Blockers Increase Cytosolic [Ca2+] by Activating Ca2+-sensing Receptors in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive effects of nisoldipine and reference drugs in certain types of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on acute antihypertensive effects and pharmacokinetics of nisoldipine, nifedipine, nimodipine and nicardipine administered orally to conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of nisoldipine and nifedipine as additional treatment in hypertension inadequately controlled by atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antihypertensive effects of nifedipine and nicardipine in adult and aged spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Analysis of m-Nisoldipine's Effects on Different Smooth Muscle Types
A comprehensive analysis of available research reveals that m-Nisoldipine, an isomer of the dihydropyridine (B1217469) calcium channel blocker Nisoldipine (B1678946), exhibits potent inhibitory effects across various types of smooth muscle tissue, including vascular, uterine, and respiratory smooth muscles. This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed overview of this compound's activity, supported by quantitative data, experimental protocols, and visual diagrams of its mechanism of action.
Quantitative Comparison of this compound's Inhibitory Effects
The inhibitory potency of this compound and its parent compound, Nisoldipine, varies across different smooth muscle types and contracting agents. The following tables summarize the key quantitative data from multiple studies, providing a comparative perspective on their efficacy.
Table 1: Inhibitory Effects of this compound and Nisoldipine on Uterine Smooth Muscle
| Compound | Tissue | Contractile Agent | Parameter | Value |
| This compound | Non-pregnant human myometrium | Spontaneous | IC50 | 3.7 ± 0.7 µmol/L[1] |
| Nisoldipine | Non-pregnant human myometrium | Spontaneous | IC50 | 6.0 ± 0.9 µmol/L[1] |
| This compound | Virgin rat uterus | KCl | pD'2 | 9.0 ± 0.2[1] |
| Nisoldipine | Virgin rat uterus | KCl | pD'2 | 9.1 ± 0.3[1] |
| This compound | Virgin rat uterus | Acetylcholine (ACh) | pD'2 | 6.1 ± 0.1[1] |
| Nisoldipine | Virgin rat uterus | Acetylcholine (ACh) | pD'2 | 5.7 ± 0.2[1] |
| This compound | Virgin rat uterus | Oxytocin (Oxy) | pD'2 | 5.9 ± 0.1[1] |
| Nisoldipine | Virgin rat uterus | Oxytocin (Oxy) | pD'2 | 5.6 ± 0.1[1] |
Table 2: Inhibitory Effects of Nisoldipine on Vascular Smooth Muscle
| Compound | Tissue | Contractile Agent | Response Type | IC50 |
| Nisoldipine | Rabbit coronary artery | 128 mM K+ | Phasic | 4 x 10⁻⁸ M[2] |
| Nisoldipine | Rabbit coronary artery | 128 mM K+ | Tonic | 1 x 10⁻¹³ M[2] |
| Nisoldipine | Rabbit coronary artery | Acetylcholine (10⁻⁵ M) | Tonic | 3 x 10⁻¹⁰ M[2] |
| Nisoldipine | Rabbit mesenteric artery | 128 mM K+ | - | 1.2 x 10⁻⁹ M[3] |
Mechanism of Action and Signaling Pathway
Nisoldipine and its isomer, this compound, are potent L-type calcium channel blockers.[4][5] Their primary mechanism of action involves inhibiting the influx of extracellular calcium ions into smooth muscle cells, which is a critical step in the initiation and maintenance of muscle contraction.[4][5][6] By blocking these channels, Nisoldipine leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation.[5]
In addition to its direct effects on calcium channels, research on this compound in pulmonary artery smooth muscle cells (PASMCs) has revealed a broader mechanism involving the attenuation of downstream signaling pathways. Specifically, this compound was found to inhibit 5-hydroxytryptamine (5-HT)-induced PASMC proliferation by reducing the production of reactive oxygen species (ROS) and subsequently decreasing the activation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK).[7] This suggests that this compound possesses antioxidant properties that contribute to its overall effect on smooth muscle cell function.[7]
References
- 1. [Effects of this compound and nisoldipine on isolated uterine muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nisoldipine-induced relaxation in intact and skinned smooth muscles of rabbit coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nifedipine derivatives on smooth muscle cells and neuromuscular transmission in the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 6. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Amlodipine vs m-Nisoldipine in the management of hypertension in specific patient populations
A Comparative Analysis of Amlodipine (B1666008) and Nisoldipine (B1678946) in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amlodipine and nisoldipine, two prominent dihydropyridine (B1217469) calcium channel blockers used in the management of hypertension. The focus is on their performance in specific patient populations, supported by experimental data from key clinical trials. Note: The term "m-Nisoldipine" may refer to a specific formulation; this guide analyzes nisoldipine, primarily in its extended-release (ER) formulations, which are commonly used in clinical comparisons against amlodipine.
Mechanism of Action
Both amlodipine and nisoldipine are dihydropyridine calcium channel blockers.[1] Their primary mechanism involves inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[2][3] This inhibition leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent reduction in peripheral vascular resistance, which lowers blood pressure.[4][5] While their core mechanism is similar, nisoldipine is reported to have a greater selectivity for vascular smooth muscle over cardiac muscle cells.[3]
Caption: Signaling pathway for dihydropyridine calcium channel blockers.
Pharmacokinetic Profiles
Amlodipine and nisoldipine exhibit distinct pharmacokinetic profiles, which influence their dosing and clinical application. Amlodipine is characterized by a long elimination half-life, allowing for consistent blood pressure control over a 24-hour period with once-daily dosing.[6][7] Nisoldipine has a much lower bioavailability due to extensive first-pass metabolism.[8][9]
| Parameter | Amlodipine | Nisoldipine |
| Bioavailability | 64% to 90%[6] | ~5%[8][9] |
| Plasma Half-life | 30 to 50 hours[6] | ~13.7 hours[9] |
| Time to Peak Plasma | 6 to 8 hours[7] | ~9.2 hours[9] |
| Metabolism | Extensively by liver (CYP3A4/3A5)[6] | Extensively by liver (CYP3A4)[8] |
| Protein Binding | ~93%[6] | >99%[9] |
| Food Interaction | Food does not alter bioavailability[6] | High-fat meals increase peak concentration[9] |
Clinical Efficacy in Specific Patient Populations
Direct comparative studies are crucial for evaluating the relative efficacy of antihypertensive agents. Several key trials have compared amlodipine and nisoldipine ER in specific patient cohorts.
Hypertensive African American Patients
The Comparative Efficacy and Safety of Nisoldipine and Amlodipine (CESNA-III) study provided valuable insights into the treatment of hypertension in African American patients, a population in which calcium channel blockers are often a preferred therapy.[10]
| Study | Patient Population | N | Treatment Arms | Duration | Key Efficacy Outcomes (Change from Baseline) |
| CESNA-III | African American patients with hypertension (DBP 95-114 mmHg)[11] | 192 | 1. Nisoldipine ER (20-60 mg/day) 2. Amlodipine (5-10 mg/day) | 12 weeks | 24-h Ambulatory BP: - Nisoldipine ER: -23/-16 mmHg - Amlodipine: -20/-15 mmHg (p=0.07 for SBP; p=0.50 for DBP)[11] |
The results indicate that nisoldipine ER was as effective as amlodipine in reducing 24-hour blood pressure in this population.[11]
Patients with Hypertension and Chronic Stable Angina
The CESNA-II study compared the two drugs in patients with concomitant hypertension and chronic stable angina, evaluating both antihypertensive and anti-ischemic effects.[12]
| Study | Patient Population | N | Treatment Arms | Duration | Key Efficacy Outcomes (Change from Baseline) |
| CESNA-II | Patients with Stage 1-2 Hypertension and Chronic Stable Angina[12] | 120 | 1. Nisoldipine ER (20-40 mg/day) 2. Amlodipine (5-10 mg/day) | 6 weeks | Seated BP: - Nisoldipine ER: -15/-13 mmHg - Amlodipine: -13/-11 mmHg (p=NS) Exercise Duration: - Nisoldipine ER: +23 sec - Amlodipine: +21 sec (p=NS)[12] |
The study concluded that nisoldipine ER and amlodipine provide comparable antihypertensive and anti-ischemic efficacy.[12]
Experimental Protocols
Methodology: CESNA-III Study
The CESNA-III trial was a prospective, multicenter, randomized, double-blind, parallel-group study designed to compare the efficacy and safety of nisoldipine ER and amlodipine in African American patients with hypertension.[11][13]
-
Patient Selection: 192 patients with an office diastolic blood pressure (DBP) between 95 and 114 mmHg were enrolled.[11]
-
Randomization: Patients were randomly assigned to receive either nisoldipine ER (n=92) or amlodipine (n=101).[14]
-
Treatment Protocol: The study followed a titration-to-effect design for 12 weeks.[11]
-
Primary Endpoint: The primary measure of efficacy was the change from baseline in 24-hour mean systolic and diastolic blood pressure, as measured by ambulatory blood pressure monitoring (ABPM).[11]
-
Secondary Endpoints: Included changes in clinic BP, awake and sleep BP, and heart rate.[11]
Caption: Experimental workflow of the CESNA-III clinical trial.
Adverse Effect Profiles
The tolerability and side effect profiles of amlodipine and nisoldipine are similar, consistent with their shared mechanism of action as dihydropyridine calcium channel blockers. The most frequently reported adverse events are related to vasodilation.[15]
| Adverse Event | Nisoldipine ER | Amlodipine |
| CESNA-III Study (%) [14] | CESNA-III Study (%) [14] | |
| Headache | 14% | 15% |
| Edema | 12% | 10% |
| Dizziness | 4-15% (range)[11] | 4-15% (range)[11] |
| CESNA-II Study (%) [12] | CESNA-II Study (%) [12] | |
| Headache | Higher incidence (not quantified) | Lower incidence |
| Peripheral Edema | Higher incidence (not quantified) | Lower incidence |
In the CESNA-III trial involving African American patients, the incidence of common adverse events like headache and edema was very similar between the two treatment groups.[14] In the CESNA-II trial (hypertension and angina), vasodilator-related side effects were reported with a somewhat higher incidence in the nisoldipine-ER group.[12]
Drug Interactions
Both amlodipine and nisoldipine are metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[6][8] This shared metabolic pathway is a primary source of potential drug interactions.
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., itraconazole, cimetidine, grapefruit juice) can increase the plasma concentrations of both drugs, potentially leading to enhanced blood pressure-lowering effects and a higher risk of side effects.[4][9] The interaction with grapefruit juice is particularly noted for nisoldipine.[15]
-
CYP3A4 Inducers: Conversely, CYP3A4 inducers (e.g., phenytoin, St. John's Wort) can decrease plasma concentrations, potentially reducing the antihypertensive efficacy of both amlodipine and nisoldipine.[9][16]
References
- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amlodipine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 4. Amlodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. drugs.com [drugs.com]
- 6. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Pharmacologic Agents in the Management of Hypertension—Nisoldipine Coat‐Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy and safety of nisoldipine extended-release (ER) and amlodipine (CESNA-III study) in African American patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of effects of nisoldipine-extended release and amlodipine in patients with systemic hypertension and chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. goodrx.com [goodrx.com]
- 16. pdf.hres.ca [pdf.hres.ca]
A Comparative Guide to the Differential Effects of m-Nisoldipine and Verapamil on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac effects of two distinct calcium channel blockers: m-Nisoldipine, a dihydropyridine, and verapamil (B1683045), a phenylalkylamine. By examining their differential impacts on cardiac contractility, supported by experimental data and detailed methodologies, this document aims to inform preclinical research and drug development in cardiology.
Executive Summary
This compound and verapamil, while both classified as L-type calcium channel blockers, exhibit markedly different effects on cardiac contractility. Nisoldipine (B1678946) is characterized by its high vascular selectivity, leading to potent vasodilation with minimal direct impact on the myocardium at therapeutic concentrations. In contrast, verapamil is less selective and exerts significant direct negative inotropic, chronotropic, and dromotropic effects on the heart. These differences are crucial in determining their respective therapeutic applications and potential side-effect profiles.
Data Presentation: A Comparative Analysis
The following tables summarize the key differential effects of this compound and verapamil on cardiac and vascular parameters. The data is synthesized from multiple experimental studies to provide a comparative overview.
Table 1: Comparative Effects on Cardiac Contractility and Hemodynamics
| Parameter | This compound | Verapamil |
| Mechanism of Action | Blocks L-type Ca2+ channels, primarily in vascular smooth muscle.[1] | Blocks L-type Ca2+ channels in both cardiac and vascular smooth muscle.[1] |
| Vascular Selectivity | High; potent vasodilator.[1] | Low; moderate vasodilator with significant cardiac effects.[1] |
| Cardiac Contractility (Inotropy) | Minimal direct negative inotropic effect.[1] | Direct and significant negative inotropic effect.[1] |
| Heart Rate (Chronotropy) | May cause reflex tachycardia due to vasodilation. | Direct negative chronotropic effect (slows heart rate).[1] |
| AV Conduction (Dromotropy) | Minimal effect. | Direct negative dromotropic effect (slows AV conduction).[1] |
Table 2: Quantitative Comparison of In Vitro Effects
| Experimental Parameter | This compound | Verapamil |
| Effect on Myocardial L-type Ca2+ Current | Inhibitory | Potently Inhibitory |
| Effect on Sarcoplasmic Reticulum Ca2+-ATPase | Biphasic (activation at low concentrations, inhibition at high concentrations)[2] | Inhibitory[2] |
| Effect on Left Ventricular Developed Pressure (LVDP) | Minimal change at vasoselective doses. | Dose-dependent decrease. |
| Effect on Rate of Contraction (+dP/dt) | Minimal direct effect. | Dose-dependent decrease. |
| Effect on Rate of Relaxation (-dP/dt) | Minimal direct effect. | Dose-dependent decrease. |
Experimental Protocols
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo model is utilized to assess the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.
Objective: To compare the effects of this compound and verapamil on cardiac contractility (LVDP, +dP/dt, -dP/dt) and heart rate.
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are anesthetized, and the hearts are rapidly excised.
-
Perfusion Setup: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Data Acquisition: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dt), and the maximal rate of pressure decay (-dP/dt) are continuously recorded. Heart rate is derived from the ventricular pressure signal.
-
Experimental Groups:
-
Control (vehicle)
-
This compound (cumulative concentrations)
-
Verapamil (cumulative concentrations)
-
-
Procedure: After a stabilization period, baseline cardiac function is recorded. The hearts are then perfused with increasing concentrations of either this compound or verapamil, and the effects on contractile parameters are measured.
Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This technique allows for the direct measurement of ion channel currents in single cardiac cells, providing insights into the molecular mechanisms of drug action.
Objective: To compare the effects of this compound and verapamil on L-type Ca2+ currents in isolated ventricular myocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from adult rat hearts.
-
Recording Setup: The whole-cell patch-clamp technique is employed. Cardiomyocytes are perfused with an external solution, and a glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
Voltage-Clamp Protocol: The membrane potential is held at a level that inactivates Na+ channels (e.g., -40 mV). Depolarizing voltage steps are then applied to elicit L-type Ca2+ currents.
-
Drug Application: After recording baseline Ca2+ currents, cells are superfused with solutions containing either this compound or verapamil at various concentrations.
-
Data Analysis: The peak amplitude of the L-type Ca2+ current is measured before and after drug application to determine the extent of channel blockade.
Mandatory Visualizations
Signaling Pathways
Caption: Differential signaling pathways of this compound and Verapamil.
Experimental Workflow
Caption: Workflow for cardiac contractility and electrophysiology experiments.
Conclusion
The differential effects of this compound and verapamil on cardiac contractility are a direct consequence of their distinct pharmacological profiles. The high vascular selectivity of this compound makes it a potent antihypertensive agent with a favorable cardiac safety profile, as it does not significantly depress myocardial function.[1] Conversely, verapamil's combined effects on the heart and vasculature underlie its use in treating arrhythmias and angina, but also necessitate caution in patients with pre-existing cardiac dysfunction due to its negative inotropic properties.[1] Understanding these fundamental differences is paramount for the targeted development and clinical application of calcium channel blockers in cardiovascular medicine.
References
Comparative Analysis of the Anti-Proliferative Effects of m-Nisoldipine and Other Dihydropyridine Calcium Channel Blockers in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-proliferative effects of m-Nisoldipine and other dihydropyridine (B1217469) calcium channel blockers (CCBs) across different cell lines. While research on the anti-cancer properties of this compound is limited, this document synthesizes available data and draws comparisons with related compounds to evaluate the potential reproducibility of its anti-proliferative action.
Executive Summary
This compound, a dihydropyridine calcium channel blocker, has demonstrated anti-proliferative effects in non-cancerous pulmonary artery smooth muscle cells (PASMCs). The mechanism of action in this cell line involves calcium antagonism and antioxidant properties, leading to cell cycle arrest. To explore the reproducibility of these effects in other contexts, particularly in oncology, this guide examines the anti-proliferative activities of other dihydropyridine CCBs, such as amlodipine (B1666008), nifedipine (B1678770), and lacidipine, in various cancer cell lines. The data suggest that the anti-proliferative effects of dihydropyridine CCBs are cell-type dependent and may involve multiple signaling pathways. While some CCBs inhibit cancer cell growth, others may promote it, highlighting the need for cell-line-specific investigations.
Anti-Proliferative Effects of this compound
Research has shown that this compound inhibits the proliferation of pulmonary artery smooth muscle cells (PASMCs) induced by 5-hydroxytryptamine (5-HT). This inhibitory effect is associated with a decrease in the expression of proliferating cell nuclear antigen (PCNA) and cell cycle arrest at the G0/G1 phase.[1] The underlying mechanisms are attributed to its calcium antagonistic and antioxidant properties, which lead to the suppression of the ERK1/2 and JNK signaling pathways.[1]
Comparative Anti-Proliferative Effects of Dihydropyridine Calcium Channel Blockers
To assess the potential for reproducible anti-proliferative effects in other cell types, this section reviews the activity of other dihydropyridine CCBs in various cancer cell lines.
Quantitative Analysis of Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various dihydropyridine CCBs in different cancer cell lines, providing a quantitative comparison of their anti-proliferative potency.
| Drug | Cell Line | Cancer Type | IC50 Value | Reference |
| Amlodipine | A549 | Non-Small Cell Lung Cancer | 9.641 µM | [2][3] |
| Amlodipine | A549 | Non-Small Cell Lung Cancer | 23 µM | [4] |
| Amlodipine | H1299 | Non-Small Cell Lung Cancer | 25.66 µM | [4] |
| Nifedipine | HeLa | Cervical Cancer | 130 µg/ml | [5] |
| Nifedipine | NC Carcinoma | Murine Carcinoma | Concentration-dependent reduction in cell growth | [6] |
| Lacidipine | SW480 | Colon Cancer | Significant cytotoxic effects at 100 µg/mL | [7] |
| Nimodipine (B1678889) | Glioblastoma | Brain Cancer | 16.55-26.88% growth inhibition | [8] |
Note: A study by Guo et al. (2014) reported that nifedipine promoted the proliferation and migration of breast cancer cell lines MDA-MB-231 and MCF-7, suggesting that the anti-proliferative effects of dihydropyridine CCBs are not universal and can be cell-type specific.[9]
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of dihydropyridine CCBs are mediated by various signaling pathways, which can differ between cell lines.
In pulmonary artery smooth muscle cells , this compound's anti-proliferative action is linked to its ability to attenuate the increase in intracellular calcium ([Ca2+]i) and the production of reactive oxygen species (ROS). This leads to the inhibition of the ERK1/2 and JNK signaling pathways.[1]
In A549 non-small cell lung cancer cells , amlodipine has been shown to suppress proliferation and migration by inhibiting the EGFR-mediated PI3K/Akt and Raf/ERK pathways.[2][3]
Furthermore, a study on various dihydropyridine CCBs, including lercanidipine, amlodipine, and azelnidipine, found that they suppress the transcription of PD-L1 by inhibiting the activation of STAT1 in non-small cell lung cancer cells, suggesting an immunomodulatory anti-tumor mechanism.[10][11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in the reviewed literature are provided below.
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]
-
Treatment: Add the test compound (e.g., this compound) at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][14]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well.[13]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]
BrdU Incorporation Assay
This assay measures DNA synthesis as a direct indicator of cell proliferation.
-
Cell Seeding and Treatment: Plate and treat cells with the test compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 1 to 24 hours, depending on the cell proliferation rate.
-
Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing/denaturing solution (e.g., 3.7% formaldehyde (B43269) followed by 2N HCl) for 30 minutes at room temperature.[15][16]
-
Antibody Incubation: Add an anti-BrdU primary antibody and incubate for 1 hour at room temperature.[15]
-
Secondary Antibody and Detection: Wash the cells and add a horseradish peroxidase (HRP)-labeled secondary antibody. After incubation, add a TMB substrate and measure the absorbance.[15]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation and Treatment: Culture and treat cells with the test compound.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) for at least 30 minutes on ice.[17][18]
-
RNAse Treatment: Wash the cells with PBS and resuspend in a solution containing RNase A (100 µg/ml) to degrade RNA.[17]
-
Propidium (B1200493) Iodide (PI) Staining: Add propidium iodide solution (50 µg/ml) to stain the cellular DNA.[17][19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
References
- 1. researchhub.com [researchhub.com]
- 2. Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of nifedipine alone or combined with cytotoxic chemotherapy on the mouse NC carcinoma in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Trends in Pharmacology » Submission » Effect of Lacidipine on Cytotoxic, Inflammatory, and Oxidative Parameters in SW480 Colon Cancer Cell Line [dergipark.org.tr]
- 8. The effects of anticancer drugs in combination with nimodipine and verapamil on cultured cells of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nifedipine Promotes the Proliferation and Migration of Breast Cancer Cells | PLOS One [journals.plos.org]
- 10. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of m-Nisoldipine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of m-Nisoldipine is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a dihydropyridine (B1217469) calcium channel blocker, this compound possesses pharmacological properties that necessitate careful handling and disposal as a hazardous chemical waste. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Hazard Profile and Regulatory Overview
This compound is classified as a hazardous substance due to its potential health and environmental effects. Safety Data Sheets (SDS) indicate that it is harmful if swallowed or in contact with skin, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects[1]. Consequently, it must be managed as hazardous waste in accordance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. Disposal into drains or regular trash is strictly prohibited[1].
While this compound may not be explicitly listed with a specific EPA hazardous waste code (e.g., P or U-list), it must be treated as hazardous based on its characteristic toxicity[3][4][5]. Therefore, laboratories are responsible for managing it as a regulated hazardous material.
Quantitative Hazard Classification
For clarity, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][6]. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1]. |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child[1][6]. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H411 | Toxic to aquatic life with long lasting effects[1][6]. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste in a laboratory setting.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips, vials), in a designated, compatible hazardous waste container.
-
The original manufacturer's container, if empty and in good condition, can be used for the disposal of the pure chemical.
-
For contaminated lab supplies, use a clearly labeled, leak-proof container with a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments or rinsates from cleaning contaminated glassware, in a separate, compatible, and shatter-resistant hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Ensure the pH of aqueous solutions is neutral (between 6.0 and 9.0) before adding to the waste container to prevent any potential reactions.
-
Container Management and Labeling
-
Container Selection: Use containers that are chemically compatible with this compound and are in good condition with no leaks or cracks. The container must have a secure, screw-top lid.
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any other chemical constituents, with their approximate concentrations or percentages.
-
Indicate the date when the waste was first added to the container (the "accumulation start date").
-
-
Storage:
-
Keep waste containers closed at all times, except when adding waste.
-
Store the containers in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Disposal and Removal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself.
-
Documentation: Complete any required hazardous waste disposal forms provided by your EH&S department, ensuring all information is accurate and complete.
-
Final Disposal Method: The ultimate disposal of this compound waste will be handled by a licensed hazardous waste disposal facility, which will typically involve incineration at a permitted facility to ensure complete destruction[2].
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 4. pwaste.com [pwaste.com]
- 5. Download [lf-public.deq.utah.gov:443]
- 6. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
